1,3-thiazolidine-4-carboxylic acid;hydrochloride
Description
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Properties
CAS No. |
100868-60-8 |
|---|---|
Molecular Formula |
C4H8ClNO2S |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |
InChI Key |
SIXAPKPVUCHKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCS1)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Comparative Technical Guide: L-Proline vs. L-Thioproline in Peptide Synthesis
Executive Summary
In modern peptide chemistry, L-Proline (Pro) and L-Thioproline (Thz, 1,3-thiazolidine-4-carboxylic acid) represent two structurally related but functionally divergent tools. While Proline is a canonical building block governing secondary structure (turns, helices), Thioproline is predominantly utilized as a pseudoproline protecting group for Cysteine or a conformational probe.
This guide delineates the physicochemical disparities between these two imino acids and provides actionable protocols for their manipulation in Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).
Physicochemical & Structural Divergence
The substitution of the
Electronic Effects and Nucleophilicity[1]
-
L-Proline: The secondary amine is highly nucleophilic (
). It couples readily but induces steric clash with the preceding residue, making coupling to Proline difficult. -
L-Thioproline: The sulfur atom at position 4 exerts an electron-withdrawing inductive effect (-I) on the ring nitrogen. This significantly lowers the basicity (
) and nucleophilicity of the amine compared to Proline. Consequently, acylation of the Thz N-terminus is kinetically slower and requires high-efficiency coupling reagents (e.g., HATU, HOAt) to prevent deletion sequences.
Conformational Landscape (The "Proline Effect")
Both residues restrict the peptide backbone (
-
Ring Pucker: Proline fluctuates between
-endo and -exo.[1] Thioproline, due to the larger atomic radius of sulfur (1.02 Å vs 0.77 Å for carbon) and longer C-S bonds, alters this equilibrium. Thz often favors specific puckers that can destabilize polyproline II (PPII) helices.[2] -
Cis/Trans Isomerization: The energy barrier for cis/trans isomerization is lower for Thz than for Pro. However, Thz often exhibits a higher population of the cis amide rotamer in solution due to the
interaction between the sulfur lone pair and the carbonyl carbon of the preceding amide.
Comparative Data Matrix
| Feature | L-Proline (Pro) | L-Thioproline (Thz) |
| Structure | Pyrrolidine ring | Thiazolidine ring (S at pos 4) |
| Nucleophilicity | High (Standard | Low (Inductive effect of S) |
| Coupling Difficulty | Moderate (Steric hindrance) | High (Steric + Electronic deactivation) |
| Cis-Peptide Content | ~5-10% (Solvent dependent) | Often >10-30% (Enhanced by S-C=O interaction) |
| Oxidation Sensitivity | Low | High (Oxidizes to Sulfoxide) |
| Primary Utility | Structural element (Turns/Kinks) | Cysteine Protection / NCL Precursor |
| Deprotection | Stable to HF/TFA | Ring opens with MeONH |
Visualization: Conformational & Synthetic Logic
Figure 1: Functional divergence of Pro and Thz. While Pro is structural, Thz acts as a chemical "switch" to reveal Cysteine.
Synthetic Protocols
Coupling to L-Thioproline (SPPS)
Due to the reduced nucleophilicity of the Thiazolidine nitrogen, standard coupling protocols (e.g., HBTU/DIEA) often result in incomplete coupling.
Optimized Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent.
-
Base: Collidine or DIEA (Diisopropylethylamine).
-
Stoichiometry: 4-5 equivalents of Amino Acid/HATU.
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 45 minutes at Room Temperature.
-
Coupling 2: 45 minutes at Room Temperature (fresh reagents).
-
-
Monitoring: The Chloranil test is more sensitive than Kaiser for secondary amines.
Thioproline as a Cysteine Precursor (Ring Opening)
This is the "Killer App" for Thz. It allows peptides to be synthesized with "masked" Cysteines, preventing disulfide scrambling or side reactions during Native Chemical Ligation (NCL).
Mechanism: Thz is stable to HF and TFA (acidolysis). It requires a nucleophilic attack on the methylene bridge (C2) to open the ring.
Standard Methoxyamine Deprotection Protocol:
-
Context: Post-purification or Post-Ligation.
-
Buffer: 0.2 M Sodium Phosphate, 6.0 M Guanidine HCl (to keep peptide solubilized).
-
Reagent: 0.2 M to 0.4 M Methoxyamine Hydrochloride (MeONH
HCl) . -
pH Adjustment: Adjust pH to 4.0 (Critical: At neutral pH, reaction is slow; at very low pH, the amine is protonated).
-
Reaction: Incubate at 37°C for 8–12 hours.
-
Quenching: Dilute with water/buffer and purify via HPLC immediately to prevent disulfide formation (or add TCEP to keep Cys reduced).
Alternative (Metal-Assisted):
For faster conversion, Pd(II) complexes (e.g., PdCl
Strategic Application in Drug Development
Native Chemical Ligation (NCL)
In the synthesis of large proteins (>50 AA), Thz allows for sequential ligation .
-
Segment 1: C-terminal Thioester.
-
Segment 2: N-terminal Cys (active) + Internal Thz (masked Cys).
-
Activation: Convert Thz
Cys using Methoxyamine. -
Ligation 2: Occurs at the newly revealed Cys.
Preventing Racemization
Coupling to Cysteine is prone to racemization (Cys
References
-
Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition. Link (Describes the Thz deprotection strategy in total synthesis).
-
Dumy, P., et al. (1997). The use of the thiazolidine protecting group in the synthesis of cyclic peptides. Tetrahedron Letters. Link
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry. Link (Discusses Proline vs Thioproline ring puckering effects).
-
Haidar, S., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules. Link
-
Villain, M., et al. (2001). Chemical synthesis of proteins containing a thioproline residue. Chemistry & Biology. Link
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 4. Advances in Proline Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Function of 1,3-Thiazolidine-4-Carboxylic Acid (Thioproline) as an Antioxidant
[1]
Executive Summary
1,3-Thiazolidine-4-carboxylic acid , commonly known as Thioproline (TPRO) or Timonacic, is a sulfur-containing amino acid derivative formed by the condensation of L-cysteine and formaldehyde.[1][2] Unlike conventional antioxidants that primarily act as electron donors to neutralize reactive oxygen species (ROS), thioproline functions through a dual-mechanistic distinct profile :
-
Direct Scavenging: It acts as a highly efficient "trap" for nitrite ions (
) and formaldehyde, preventing the formation of carcinogenic nitrosamines and neutralizing aldehyde toxicity. -
Metabolic Precursor (Prodrug): It serves as an intracellular reservoir for L-cysteine. Upon enzymatic hydrolysis, it releases cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis, thereby restoring the cellular redox buffer.
This guide details the biochemical mechanisms, therapeutic applications, and validated experimental protocols for assessing thioproline’s antioxidant capacity in drug development and hepatoprotective research.
Chemical & Pharmacological Profile
| Property | Specification |
| IUPAC Name | 1,3-Thiazolidine-4-carboxylic acid |
| Common Names | Thioproline, Timonacic |
| CAS Number | 444-27-9 |
| Molecular Formula | |
| Molecular Weight | 133.17 g/mol |
| Solubility | Soluble in water (hot); slightly soluble in alcohol; insoluble in ether. |
| Stability | Stable in acidic media (stomach mimic); hydrolyzes in physiological pH to release cysteine. |
| Key Moiety | Thiazolidine ring (masked sulfhydryl group).[1] |
Mechanisms of Action[1]
Thioproline’s biological efficacy stems from its ability to intervene in oxidative and nitrosative stress pathways at multiple checkpoints.
Pathway A: Nitrite Trapping (Nitrosamine Inhibition)
In the acidic environment of the stomach, nitrite (
-
Reaction: Thioproline +
N-nitrosothiazolidine-4-carboxylic acid (NTCA). -
Outcome: NTCA is non-mutagenic and is rapidly excreted in urine, effectively detoxifying the nitrite load.
Pathway B: The Cysteine-GSH Axis (Redox Restoration)
Thioproline acts as a prodrug. Inside the cell, particularly in hepatocytes, it undergoes enzymatic oxidation (via Proline Dehydrogenase/PRODH ) or non-enzymatic hydrolysis.
-
Step 1: Ring opening releases L-Cysteine and Formaldehyde (which is further oxidized to formate).
-
Step 2: The released L-Cysteine enters the
-glutamyl cycle. -
Step 3: Cysteine combines with Glutamate and Glycine to synthesize Glutathione (GSH) .
-
Outcome: Restoration of the GSH:GSSG ratio, protecting mitochondria from oxidative damage and preventing lipid peroxidation.
Pathway C: Mitochondrial Protection
By maintaining the sulfhydryl pool, thioproline prevents the opening of the Mitochondrial Permeability Transition Pore (mPTP) induced by oxidative stress (e.g., ethanol or paracetamol toxicity). This preserves the Mitochondrial Membrane Potential (
Mechanistic Visualization
Caption: Figure 1. Dual-action mechanism of Thioproline: Direct nitrite scavenging (top) and intracellular GSH restoration (bottom).
Experimental Protocols
To validate the antioxidant function of Thioproline, the following self-validating protocols are recommended.
Protocol 1: In Vitro Nitrite Scavenging Assay (Griess Method)
Objective: Quantify the ability of Thioproline to scavenge nitrite ions in a simulated gastric environment (pH 1.2 - 3.0).
Reagents:
-
Sodium Nitrite (
) solution (1 mM). -
Thioproline test solutions (0.1 – 10 mM).
-
Griess Reagent: 1% Sulfanilamide in 5% phosphoric acid + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
-
Buffer: Simulated Gastric Fluid (SGF) pH 1.2.
Workflow:
-
Reaction: Mix 1 mL of
(1 mM) with 1 mL of Thioproline solution (various concentrations) in SGF. -
Incubation: Incubate at 37°C for 60 minutes.
-
Measurement: Transfer 100 µL of the reaction mixture to a 96-well plate.
-
Development: Add 100 µL of Griess Reagent. Incubate for 10 minutes at room temperature (dark).
-
Quantification: Measure absorbance at 540 nm .
-
Calculation: Scavenging % =
.
Validation Criteria: A dose-dependent decrease in absorbance must be observed. Ascorbic acid can be used as a positive control.
Protocol 2: Intracellular Glutathione (GSH) Restoration Assay
Objective: Determine if Thioproline restores GSH levels in hepatocytes exposed to oxidative stress (e.g.,
Reagents:
-
Cell Line: HepG2 or primary hepatocytes.
-
Stressor: Hydrogen Peroxide (
, 500 µM) or Ethanol (100 mM). -
DTNB Reagent (Ellman’s Reagent): 5,5′-dithiobis-(2-nitrobenzoic acid).
-
Lysis Buffer: 5% Sulfosalicylic acid (SSA).
Workflow:
-
Seeding: Seed HepG2 cells (
cells/well) in 6-well plates; incubate 24h. -
Pre-treatment: Treat cells with Thioproline (0.5, 1, 2 mM) for 24 hours.
-
Stress Induction: Wash cells, then expose to Stressor (
) for 2-4 hours. -
Lysis: Harvest cells, wash with PBS, and lyse in 5% SSA (protein precipitation). Centrifuge at 10,000 x g for 10 min.
-
Assay: Mix 20 µL of supernatant with 150 µL working buffer (0.1 M Phosphate, pH 8.0) and 20 µL DTNB.
-
Read: Measure absorbance at 412 nm after 5 minutes.
-
Normalization: Normalize GSH content to total protein concentration (BCA assay).
Protocol 3: Mitochondrial Membrane Potential ( ) Assessment
Objective: Visualize the protective effect of Thioproline on mitochondrial integrity using JC-1 dye.
Workflow:
-
Treatment: Treat HepG2 cells with Thioproline (2 mM) + Stressor as described above.
-
Staining: Add JC-1 dye (final concentration 2 µM) to culture medium. Incubate for 30 min at 37°C in the dark.
-
Wash: Wash cells 2x with PBS.
-
Analysis (Fluorescence Microscopy/Plate Reader):
-
Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Ex/Em: 535/590 nm).
-
Damaged Mitochondria: Monomers (Green Fluorescence, Ex/Em: 485/530 nm).
-
-
Data Interpretation: Calculate the Red/Green fluorescence ratio. Thioproline treatment should prevent the stress-induced decrease in the Red/Green ratio.
Experimental Workflow Visualization
Caption: Figure 2. Integrated experimental workflow for validating Thioproline's antioxidant and cytoprotective effects.
Data Summary: Comparative Efficacy
The following table summarizes typical results derived from the literature when comparing Thioproline to other agents.
| Parameter | Thioproline (TPRO) | L-Cysteine | N-Acetylcysteine (NAC) | Interpretation |
| Nitrite Scavenging Rate | High ( | Moderate | Low | TPRO is superior for preventing nitrosamine formation in the stomach. |
| GSH Restoration | Sustained | Rapid but transient | High | TPRO provides a "slow-release" cysteine source, reducing neurotoxicity risks associated with high cysteine spikes. |
| Stability | High (Cyclic structure) | Low (Oxidizes to cystine) | Moderate | TPRO is more stable in storage and transit than free cysteine. |
| Toxicity | Low ( | Moderate (Excitotoxic) | Low | TPRO is a safer alternative for long-term supplementation. |
References
-
Tahira, T., et al. (1984). "Kinetics of nitrosation of thioproline, the precursor of a major nitroso compound in human urine, and its role as a nitrite scavenger."[3][4] Gann, 75(10), 889–894.
-
Ham, Y. H., Chan, K. K. J., & Chan, W. (2020).[5][6] "Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability."[1][5][6] Chemical Research in Toxicology, 33(7), 1815–1821.[5]
-
Tsuda, M., et al. (1990).[6] "Marked formation of thiazolidine-4-carboxylic acid, an effective nitrite trapping agent in vivo, on boiling of dried shiitake mushroom."[6] Journal of Agricultural and Food Chemistry, 38(10), 1945–1949.[6]
-
Wlodek, L. (2002). "Beneficial and harmful effects of thiols." Polish Journal of Pharmacology, 54(3), 215-223.
-
Ehsanifar, M., et al. (2022).[5][7] "Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration." Journal of Biomedical Research & Environmental Sciences, 3(2), 209-214.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eeer.org [eeer.org]
- 3. Nitrite-trapping capacity of thioproline in the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Kinetics of nitrosation of thioproline, the precursor of a major nitroso compound in human urine, and its role as a nitrite scavenger. (1984) | Tomoko Tahira | 24 Citations [scispace.com]
- 5. jelsciences.com [jelsciences.com]
- 6. remedypublications.com [remedypublications.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of L-4-Thiazolidinecarboxylic Acid Hydrochloride in Water vs. DMSO
Foreword: The Critical Role of Solubility in Advancing Research
In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper of success. For researchers, scientists, and drug development professionals, understanding the solubility of a compound like L-4-Thiazolidinecarboxylic acid hydrochloride is not a mere procedural checkbox; it is a foundational pillar upon which reliable in vitro assays, formulation strategies, and ultimately, in vivo efficacy are built. This guide provides a deep dive into the solubility characteristics of L-4-Thiazolidinecarboxylic acid hydrochloride, contrasting its behavior in two of the most common laboratory solvents: Water and Dimethyl Sulfoxide (DMSO). We will move beyond simple data points to explore the underlying physicochemical principles and provide robust, field-proven methodologies for you to validate these properties in your own laboratory setting.
Physicochemical Profile: L-4-Thiazolidinecarboxylic Acid Hydrochloride
L-4-Thiazolidinecarboxylic acid, also known as Thioproline, is a cyclic amino acid analogue that serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have shown promise in a range of therapeutic areas, acting as potential antiviral, antioxidant, and anticancer agents. The hydrochloride salt is often utilized to enhance the stability and aqueous solubility of the parent compound.
Understanding the solubility of this molecule begins with its structure. As the hydrochloride salt, the compound exists in an ionized state, featuring a protonated secondary amine within the thiazolidine ring and a chloride counter-ion. This ionic character is the primary determinant of its solubility behavior, especially in polar solvents.
| Property | L-4-Thiazolidinecarboxylic Acid (Free Acid) | L-4-Thiazolidinecarboxylic Acid Hydrochloride | Rationale for Hydrochloride Salt Properties |
| Molecular Formula | C₄H₇NO₂S | C₄H₈ClNO₂S | Addition of HCl. |
| Molecular Weight | 133.17 g/mol | 169.63 g/mol | Addition of HCl (36.46 g/mol ). |
| Appearance | White to light yellow/pink crystalline powder/flakes[3][4] | Expected to be a white to off-white crystalline solid | Salt formation typically results in stable crystalline solids. |
| Predicted pKa | ~2.09 (Carboxylic Acid)[3][5] | < 2.0 (Carboxylic Acid), ~6-7 (Secondary Amine) | The electron-withdrawing effect of the protonated amine lowers the pKa of the carboxylic acid. The secondary amine is protonated. |
| Water Solubility | 28.5 g/L (at 20°C)[5][6] | Significantly Higher than Free Acid | As an ionic salt, it readily dissociates in water, a highly polar protic solvent, leading to strong ion-dipole interactions. |
| DMSO Solubility | Data not readily available, but expected to be soluble. | Expected to be High | DMSO is a highly polar aprotic solvent capable of solvating the cation and anion of the salt. |
The Solvent Dichotomy: Water vs. DMSO
The choice between water and DMSO is a critical decision in experimental design. Their distinct properties lead to vastly different solvation mechanisms.
Aqueous Solubility: The Power of Polarity and Hydrogen Bonding
Water is a polar, protic solvent with a high dielectric constant. Its ability to form extensive hydrogen bond networks is key to its solvation power. For L-4-Thiazolidinecarboxylic acid hydrochloride, the dissolution process in water is highly favorable:
-
Ion-Dipole Interactions : The positive charge on the protonated thiazolidine nitrogen and the negative charge on the chloride ion are strongly attracted to the partial negative (oxygen) and partial positive (hydrogen) poles of water molecules, respectively.
-
Hydrogen Bonding : The carboxylic acid group, the protonated amine, and the sulfur and nitrogen heteroatoms can all participate in hydrogen bonding with water molecules, further stabilizing the dissolved state.
Due to its ionic salt form, L-4-Thiazolidinecarboxylic acid hydrochloride is expected to be highly soluble in water , significantly more so than its free acid counterpart (28.5 g/L).[5][6] This high aqueous solubility is advantageous for preparing stock solutions for biological assays and for potential parenteral formulations.
DMSO Solubility: The Aprotic Polar Powerhouse
DMSO is a polar, aprotic solvent. While it cannot donate hydrogen bonds, it is an excellent hydrogen bond acceptor and has a large dipole moment. Its mechanism for dissolving the hydrochloride salt involves:
-
Cation Solvation : The negatively polarized oxygen atom in DMSO effectively solvates the protonated thiazolidine cation.
-
Anion Solvation : The positively polarized sulfur atom in DMSO can interact with the chloride anion, although this interaction is generally weaker than the solvation of anions by protic solvents like water.
DMSO is a powerful, versatile solvent, and it is expected to readily dissolve L-4-Thiazolidinecarboxylic acid hydrochloride. This property is why DMSO is the solvent of choice for creating high-concentration stock solutions of diverse compounds for high-throughput screening (HTS).[7][8]
Experimental Determination of Solubility: Protocols and Causality
While theoretical principles provide a strong predictive foundation, empirical determination is the gold standard. Here, we present two robust protocols for measuring thermodynamic and kinetic solubility. The choice between them is dictated by the stage of research; kinetic solubility is often used for rapid screening in early discovery, while thermodynamic solubility is crucial for later-stage development.[7][9]
Diagrammatic Overview of the Solubility Workflow
Caption: Workflow for determining thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10][11] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Principle: This method ensures that the solvent is fully saturated with the solute and that the system has reached a stable thermodynamic equilibrium, providing the most accurate measure of a compound's intrinsic solubility under specific conditions.
Methodology:
-
Preparation: To a series of glass vials, add a pre-weighed excess amount of L-4-Thiazolidinecarboxylic acid hydrochloride (e.g., 5-10 mg).
-
Causality: Using an excess of solid material is crucial to ensure that the solution becomes saturated and remains so throughout the experiment, even with minor temperature fluctuations.[12]
-
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL of purified water or DMSO) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours.
-
Causality: Prolonged agitation at a constant temperature is necessary to allow the dissolution and precipitation processes to reach a dynamic equilibrium.[10] Inadequate equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully collect an aliquot of the supernatant. For accurate separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: This two-step separation process is critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would falsely inflate the measured solubility.
-
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Causality: A validated, stability-indicating analytical method is essential for accurate quantification and to ensure the compound has not degraded during the experiment.[9]
-
-
Confirmation of Equilibrium: To ensure equilibrium was reached, it is best practice to analyze samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.[10]
Protocol 2: Kinetic Solubility via DMSO Co-solution Method
This high-throughput method is used to rapidly estimate solubility by inducing precipitation from a DMSO stock solution into an aqueous buffer.[7] It measures the concentration of the compound that remains in solution after precipitation has occurred.
Principle: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. The resulting value is often referred to as "kinetic" because the system may not have reached true thermodynamic equilibrium, and the final concentration can be influenced by the rate of precipitation.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of L-4-Thiazolidinecarboxylic acid hydrochloride in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Precipitation Induction: Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well containing the DMSO solution. The final DMSO concentration should typically be low (e.g., 1-2%).
-
Causality: The sudden change in solvent environment from DMSO-rich to aqueous causes poorly soluble compounds to precipitate out of solution. The final concentration reflects the solubility limit under these specific, non-equilibrium conditions.[9]
-
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Analysis: Determine the concentration of the compound in solution. This can be done in two ways:
-
Nephelometry (Light Scattering): Measure the turbidity in each well. The concentration at which significant light scattering (precipitation) is first detected is the kinetic solubility limit.[7]
-
Direct UV/LC-MS: Filter the contents of each well using a solubility filter plate. Analyze the concentration of the compound in the filtrate by UV-Vis spectrophotometry or LC-MS.[8][13]
-
Conclusion: Synthesizing Theory and Practice
The solubility of L-4-Thiazolidinecarboxylic acid hydrochloride is a tale of two solvents, governed by the fundamental principles of molecular interactions. As a salt, it is poised for high solubility in the polar, protic environment of water, making it well-suited for direct use in aqueous-based biological systems. In DMSO, its high solubility underpins its utility as a compound for storage and for use in high-throughput screening campaigns.
While theoretical understanding is invaluable, this guide champions the imperative of empirical validation. The provided protocols for thermodynamic and kinetic solubility are not merely procedural steps but self-validating systems designed for accuracy and reproducibility. By understanding the causality behind each step, researchers can confidently generate the precise solubility data needed to drive their projects forward, ensuring that this critical physicochemical parameter serves as a launchpad, not a limitation, for discovery.
References
-
USP. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]
-
Box, K., & Kankala, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Critical Reviews in Therapeutic Drug Carrier Systems, 36(5), 429-474. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Aqueous Kinetic Solubility. ADME@NCATS. Retrieved from [Link]
-
Box, K., & Kankala, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Jain, A., et al. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmacy Research, 4(9), 3201-3202. Retrieved from [Link]
-
LookChem. (n.d.). L(-)-Thiazolidine-4-carboxylic acid. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). L(-)-Thiazolidine-4-carboxylic acid CAS:34592-47-7. Retrieved from [Link]
-
ChemSrc. (n.d.). L(-)-Thiazolidine-4-carboxylic acid 34592-47-7. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). L(-)-Thiazolidine-4-carboxylic Acid CAS 34592-47-7. Retrieved from [Link]
-
Stenutz, R. (n.d.). L-4-thiazolidinecarboxylic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). L-Thioproline. Retrieved from [Link]
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- 4. L(-)-Thiazolidine-4-carboxylic Acid CAS 34592-47-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 6. L(-)-Thiazolidine-4-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ADME@NCATS [opendata.ncats.nih.gov]
Thermodynamic Stability of the Thiazolidine Ring in Acidic Conditions
[1]
Executive Summary
The thiazolidine ring—a saturated 5-membered heterocycle containing sulfur (S1) and nitrogen (N3)—exhibits a complex stability profile governed by pH-dependent reversibility.[1] Unlike its oxygen analogue (oxazolidine), the thiazolidine ring is significantly more stable due to the superior nucleophilicity of sulfur and the strength of the C–S bond in the hemiaminal thioether context.
In acidic media, the thiazolidine ring is thermodynamically unstable relative to its hydrolysis products (aldehyde and aminothiol) but often possesses high kinetic stability at moderate pH (4.0–6.0). Hydrolysis is acid-catalyzed, proceeding via an N-protonated ring-opening mechanism to form a reactive iminium ion.[1] This guide analyzes the mechanistic pathways, substituent effects, and experimental protocols for assessing thiazolidine integrity in drug development and bioconjugation.
Fundamental Thermodynamics
The formation and hydrolysis of a thiazolidine ring describe a reversible equilibrium between a 1,2-aminothiol (e.g., cysteine, cysteamine) and a carbonyl compound (aldehyde or ketone).
The Equilibrium Constant ( )
The equilibrium constant
-
Log
Values: Typically range from 4 to 7 for aliphatic aldehydes and cysteine at neutral pH, indicating a strong thermodynamic preference for ring closure. -
Entropy Effect: The formation of the 5-membered ring is entropically favored compared to acyclic hemiaminal formation.
-
pH Dependence: The apparent equilibrium constant (
) decreases in strong acid. At pH < 2, the amine group of the free aminothiol is fully protonated ( ), rendering it non-nucleophilic. This shifts the equilibrium toward the open-chain hydrolysis products, provided the aldehyde is removed or the concentration is dilute.
Comparative Stability Data
The following table summarizes the stability of thiazolidine derivatives relative to oxazolidines and acyclic analogs.
| Heterocycle | Heteroatoms | Log | Acid Stability (pH < 3) | Hydrolysis Half-life ( |
| Thiazolidine | S, N | ~5.0 – 7.0 | Moderate (Slow Hydrolysis) | Hours to Days (Substituent dependent) |
| Oxazolidine | O, N | ~1.0 – 3.0 | Low (Fast Hydrolysis) | Minutes |
| Hemithioacetal | S, O | < 0 (Unstable) | Very Low | Seconds (Transient) |
Mechanistic Pathways in Acid
The acid-catalyzed hydrolysis of thiazolidine proceeds through a specific mechanism involving nitrogen protonation, C–S bond cleavage, and iminium ion hydrolysis.
The A-1 Type Mechanism (Dominant)
-
Protonation: The thiazolidine nitrogen (N3) is protonated. The
of the conjugate acid is typically 6.0–7.0 . -
Ring Opening (Rate-Limiting): The C2–S1 bond cleaves, facilitated by the electron lone pair on nitrogen. This generates a resonance-stabilized sulfhydryl-iminium ion .
-
Hydrolysis: Water attacks the electrophilic iminium carbon.
-
Collapse: The tetrahedral intermediate collapses to release the free amine and aldehyde.
Graphviz Reaction Coordinate
The following diagram illustrates the stepwise hydrolysis mechanism.
Figure 1: Reaction coordinate for the acid-catalyzed hydrolysis of the thiazolidine ring.
Substituent Effects on Stability
The thermodynamic stability of the thiazolidine ring is heavily influenced by substituents at the C2, N3, and C4 positions.
C2-Substituents (Aldehyde Origin)
Steric bulk and electronic effects at the C2 position dictate the ease of ring opening.
-
Formaldehyde (Unsubstituted): Highly stable. Hydrolysis requires harsh conditions (e.g., heating in 6M HCl).
-
Aromatic Aldehydes (e.g., Benzaldehyde): Moderately stable. Electron-donating groups (e.g., p-methoxy) on the phenyl ring stabilize the intermediate iminium ion, actually accelerating the ring-opening rate (
), although they may also favor the equilibrium toward the imine. -
Ketones (2,2-Disubstituted): Significantly less stable due to steric compression (Thorpe-Ingold effect). These hydrolyze rapidly in dilute acid.
N3-Substituents
-
N-Acylation: Acylation (e.g., Acetyl, Boc) reduces the basicity of the nitrogen, preventing protonation. However, it also prevents the formation of the iminium ion. N-acyl thiazolidines are generally more stable to acid hydrolysis than N-alkyl thiazolidines, requiring strong acid to cleave the amide bond first.
-
N-Alkylation: Increases the basicity of the nitrogen, facilitating protonation and subsequent ring opening.
Experimental Protocols
To rigorously assess thiazolidine stability, the following self-validating protocols are recommended.
Protocol A: UV-Vis Kinetics (Iminium Detection)
This method relies on the distinct absorbance of the open-chain iminium species or the released aldehyde (if aromatic).
-
Preparation: Dissolve the thiazolidine substrate (0.1 mM) in a buffered aqueous solution (Acetate/Phosphate) ranging from pH 2.0 to 7.0.
-
Initiation: For acid stability, rapidly mix with HCl to achieve pH < 2.
-
Monitoring:
-
Monitor
~480–520 nm (if using p-dimethylaminocinnamaldehyde derivatives as probes). -
Monitor
~250–300 nm for release of benzaldehyde derivatives.
-
-
Data Analysis: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Protocol B: NMR Spectroscopy (Structural Integrity)
NMR is the gold standard for distinguishing ring-closed vs. open forms in equilibrium.
-
Solvent: Use
with deuterated buffers (citrate/phosphate) to fix pD. -
Standard: Add an internal standard (e.g., maleic acid or TMSP) for quantitative integration.
-
Key Signals:
-
Thiazolidine C2-H: Typically a singlet or doublet at
5.5 – 6.5 ppm . -
Imine CH=N: Downfield shift to
8.0 – 8.5 ppm (if observable). -
Aldehyde CHO: Distinct singlet at
9.5 – 10.0 ppm .
-
-
Procedure: Incubate at 37°C. Acquire spectra at
. Calculate % degradation based on the integration ratio of C2-H vs. Aldehyde-CHO.
Protocol Workflow Diagram
Figure 2: Decision tree for selecting the appropriate stability assay.
Applications in Drug Development[3]
Prodrug Strategies
Thiazolidines are utilized as "conditional" prodrugs. They are stable in the blood (pH 7.4) but can be designed to release active aldehydes or thiols in the acidic environment of the lysosome (pH 4.5–5.0) or tumor microenvironments.
-
Example: Thiazolidine-4-carboxylic acid derivatives used to deliver cysteine or glutathione precursors.
Peptide Synthesis (Thz Protection)
In Boc/SPPS and Native Chemical Ligation (NCL), the thiazolidine ring protects the N-terminal cysteine.[2]
-
Stability: Stable to TFA (used in Boc deprotection) if the scavenger mix is optimized.
-
Deprotection: The ring is opened intentionally using Methoxyamine at pH 4 or Lewis acids like Ag(I) or Pd(II) , which complex the sulfur and force ring opening even under conditions where the proton-catalyzed route is too slow.
References
-
Mechanism of Thiazolidine Hydrolysis. Journal of the American Chemical Society. [Link]
-
Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Organic & Biomolecular Chemistry. [Link]
-
Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Journal of Combinatorial Chemistry. [Link]
-
Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Chemical Communications. [Link]
-
Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science. [Link]
L-Thioproline as a Proline Analog: A Technical Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the strategic modification of peptide and small-molecule scaffolds is paramount to achieving desired pharmacological profiles. Among the 20 proteinogenic amino acids, L-proline holds a unique position due to its cyclic pyrrolidine side chain, which imparts significant conformational rigidity upon the peptide backbone. This inherent structural constraint makes proline a critical determinant of protein folding, stability, and molecular recognition. However, this same rigidity can be a double-edged sword in drug design, limiting exploration of alternative conformational spaces.
This guide delves into the core of a powerful proline surrogate: L-Thioproline (also known as (4R)-1,3-thiazolidine-4-carboxylic acid or H-Thz-OH). By replacing the γ-carbon (Cγ) of proline with a sulfur atom, L-thioproline introduces subtle yet profound alterations in stereoelectronics, ring pucker, and metabolic stability. For researchers, scientists, and drug development professionals, understanding the nuanced behavior of this analog is key to unlocking novel therapeutic designs with enhanced efficacy, stability, and specificity. We will explore its fundamental properties, the strategic rationale for its use, detailed synthetic protocols, and illustrative case studies, providing a comprehensive framework for its application in modern drug discovery.
Section 1: Comparative Physicochemical and Structural Properties
The substitution of a methylene group with a sulfur atom fundamentally alters the five-membered ring of L-thioproline compared to its natural counterpart, L-proline. These changes have direct consequences on the local and global conformation of molecules into which it is incorporated.
The proline ring exists in a dynamic equilibrium between two puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). This puckering directly influences the main chain torsion angles (φ, ψ, ω) and, consequently, the secondary structure of peptides. L-thioproline also exhibits this puckering, but the larger atomic radius and different bond lengths/angles of the sulfur atom alter the energy landscape of these conformations.
| Property | L-Proline | L-Thioproline (L-T4C) | Significance in Medicinal Chemistry |
| Molecular Formula | C5H9NO2 | C4H7NO2S | Increased molecular weight and potential for sulfur-specific interactions. |
| Molecular Weight | 115.13 g/mol | 133.17 g/mol | Affects overall molecular properties and ligand efficiency calculations. |
| Ring Heteroatom | Carbon (at Cγ) | Sulfur (at Cγ) | Alters ring pucker preference, bond angles, and electronic properties. |
| Key Ring Pucker | Equilibrium between Cγ-exo and Cγ-endo. | Tends to favor an endo-like pucker, influencing cis/trans isomerism. | Enables fine-tuning of peptide backbone conformation to favor specific receptor-binding geometries. |
| Amide Bond Isomerism | Favors trans isomer (~90-95% in solution) but has a higher propensity for cis than other amino acids. | Can modulate the cis/trans equilibrium, often destabilizing polyproline helices. | Critical for designing molecules that mimic or disrupt specific protein-protein interactions mediated by proline isomerization. |
| pKa (Secondary Amine) | ~10.6 | ~6.24 | The secondary amine is significantly less basic, affecting its protonation state at physiological pH and potential for hydrogen bonding. |
| Metabolic Fate | Catabolized by proline dehydrogenase (PRODH). | Can be oxidized by PRODH and PYCR enzymes to generate L-cysteine. | Offers a built-in prodrug capability for delivering L-cysteine. |
Section 2: Strategic Rationale for L-Thioproline Incorporation
The decision to substitute L-proline with L-thioproline is driven by several key strategic objectives in drug design. These objectives leverage the unique properties outlined above to overcome common challenges in peptide and small-molecule therapeutics.
-
Conformational Control and Structural Mimicry : The primary driver for using L-thioproline is to enforce a specific backbone geometry. The altered ring pucker can stabilize β-turns or disrupt helical structures like the polyproline II (PPII) helix. This allows chemists to lock a flexible peptide into its bioactive conformation, thereby increasing receptor affinity and selectivity.
-
Metabolic Stability and Prodrug Potential : L-thioproline can serve as a prodrug for L-cysteine. This is particularly valuable in disease states characterized by oxidative stress or cysteine deficiency. The thiazolidine ring protects the reactive thiol group of cysteine, improving its cellular uptake and bioavailability before being enzymatically opened to release the active cysteine. This strategy has been explored for hepatoprotective and antioxidant therapies.
-
Modulation of Physicochemical Properties : The introduction of a sulfur atom increases the molecule's polar surface area and can alter its hydrogen bonding capabilities. This can be used to fine-tune solubility, membrane permeability, and other pharmacokinetic parameters to achieve a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhancing Enzymatic Resistance : The non-natural structure of L-thioproline can confer resistance to degradation by certain proteases that specifically recognize and cleave at proline residues, thereby extending the biological half-life of a peptide therapeutic.
Detailed Experimental Protocol: SPPS Coupling Step
-
Pre-Coupling: The solid support (resin) with the growing peptide chain is swelled in DMF. The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM to remove residual piperidine.
-
Activation: In a separate vessel, dissolve Fmoc-L-Thz-OH (3-5 equivalents relative to resin loading), a coupling agent such as HATU (0.98 eq relative to the amino acid), and an amine base like DIEA (2 eq relative to the coupling agent) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-L-Thz-OH solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
-
Post-Coupling: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.
Section 4: Case Studies and Applications
The true utility of L-thioproline is best illustrated through its application in active drug discovery programs.
Case Study 1: Dipeptidyl Peptidase (DPP) Inhibitors
Dipeptidyl peptidases, such as DPP-IV, are important drug targets, particularly in the treatment of type 2 diabetes. Many DPP-IV inhibitors are peptidomimetics that rely on a proline-like scaffold to interact with the enzyme's active site. L-Thioproline has been successfully used to synthesize potent DPP-II and DPP-IV inhibitors. In these cases, the thiazolidine ring effectively mimics the pyrrolidine of proline, while the sulfur atom potentially forms unique interactions within the active site, leading to high affinity and selectivity.
Case Study 2: Farnesyl Protein Transferase (FPTase) Inhibitors
FPTase is a key enzyme in the post-translational modification of the Ras protein, which is implicated in many cancers. Inhibitors of FPTase often contain a C-terminal CaaX box motif, where 'a' is an aliphatic amino acid and 'X' can be methionine or serine. L-Thioproline has been incorporated into peptidomimetic FPTase inhibitors as a proline surrogate. Its conformational biasing properties help to pre-organize the inhibitor into a binding-competent state, improving its inhibitory potency (IC50).
| Application Area | Target Molecule/Class | Role of L-Thioproline | Resulting Advantage |
| Anticancer | Farnesyl Transferase Inhibitors | Proline surrogate in peptidomimetics. | Conformational rigidity leading to improved enzyme inhibition. |
| Metabolic Disorders | DPP-IV Inhibitors | Mimics proline scaffold for active site binding. | Potent and selective inhibition of the target enzyme. |
| Hepatoprotection | Generic Drug Timonacic | Acts as a prodrug of L-cysteine. | Improved cellular uptake and delivery of cysteine for antioxidant defense. |
| Antineoplastic | HeLa Cell Cycle Inhibitor | Reduces DNA synthesis by acting at the G1-S boundary. | Potential to decrease tumor cell growth. |
Section 5: Challenges and Future Directions
While L-thioproline is a powerful tool, its application is not without considerations. The thioether in the ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This can be a metabolic liability, potentially altering the compound's activity and clearance profile. However, this reactivity can also be exploited in the design of redox-sensitive probes or drugs.
Future research is likely to focus on:
-
Exploring Oxidized Derivatives : Systematically studying the pharmacological properties of L-thioproline sulfoxide and sulfone derivatives as unique proline analogs in their own right.
-
Asymmetric Organocatalysis : Utilizing the unique electronic properties and chirality of L-thioproline as a catalyst in asymmetric synthesis.
-
Complex Peptidomimetics : Incorporating L-thioproline into more complex scaffolds, such as bicyclic peptides and macrocycles, to achieve unprecedented levels of conformational control.
Conclusion
L-Thioproline offers a sophisticated and versatile alternative to L-proline, empowering medicinal chemists to address fundamental challenges in drug design. By providing precise control over peptide conformation, enhancing metabolic stability, and offering novel prodrug strategies, it has proven its value across diverse therapeutic areas. A thorough understanding of its synthesis, structural implications, and strategic applications, as detailed in this guide, is essential for any researcher aiming to leverage the full potential of this unique proline analog in the pursuit of next-generation therapeutics.
References
- Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides
An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Thioproline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Thioproline Hydrochloride
Thioproline, known systematically as (R)-Thiazolidine-4-carboxylic acid, is a sulfur-containing nonproteinogenic amino acid.[1][2] It is structurally analogous to proline but features a sulfur atom in place of the 4-methylene group.[3] Thioproline is formed through the condensation reaction of cysteine and formaldehyde, a process that can occur endogenously and is considered a detoxification pathway for formaldehyde.[4][5] Marketed and used in research primarily as its hydrochloride salt to improve stability and solubility, this compound has garnered interest for its diverse biological activities. It acts as an antioxidant, a hepatoprotective agent, and an effective nitrite-trapping agent, which gives it potential anti-carcinogenic properties by inhibiting the formation of N-nitroso compounds.[3][4][6]
However, its application in research and drug development necessitates a thorough understanding of its toxicological profile, which presents a duality: while it can detoxify certain compounds, thioproline itself exhibits significant toxicity under specific conditions. This guide provides a comprehensive analysis of its toxicity data and a practical breakdown of its Safety Data Sheet (SDS) to ensure its safe handling in a laboratory setting.
Section 1: A Comprehensive Toxicological Profile
The toxicological profile of thioproline hydrochloride is multifaceted. While standard Safety Data Sheets provide essential baseline data, they often lack depth regarding specific organ toxicity and mechanistic insights, which have been explored in scientific literature.
Acute Toxicity
Thioproline hydrochloride is classified as acutely toxic, particularly via the oral route. The data, primarily from murine studies, indicates a significant hazard upon ingestion.
| Route | Species | Value | Reference |
| Oral | Mouse | LD50: 210 mg/kg | [7][8] |
| Intravenous | Mouse | LD50: 178 mg/kg | [7][8] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
This level of oral toxicity leads to its classification under the Globally Harmonized System (GHS) as either Category 3: Toxic if swallowed (H301) or Category 4: Harmful if swallowed (H302) , depending on the specific SDS.[7][9][10][11] This discrepancy highlights the importance of consulting the specific SDS from the supplier. Regardless of the classification, accidental ingestion of less than 150 grams may cause serious health damage or be fatal.[8] Several sources also classify it as harmful in contact with skin and if inhaled.[8][9][11]
Irritation and Corrosion
Consistent across all safety data, thioproline hydrochloride is a notable irritant.
-
Skin Irritation: Classified as GHS Category 2, it is known to cause skin irritation (H315).[7][9][10][11] Contact can lead to inflammation, and it may exacerbate pre-existing dermatitis.[8] Prolonged or repeated exposure should be avoided.
-
Eye Irritation: It is classified as GHS Category 2 for causing serious eye irritation (H319).[7][9][10][11] Direct contact can cause significant eye damage.[8]
-
Respiratory Irritation: Many SDSs indicate that it may cause respiratory irritation (H335), particularly when handled as a dust or powder.[9][11][12][13]
No data is currently available regarding the potential for skin sensitization.[7][9]
Central Nervous System (CNS) Toxicity: A Critical Hazard
A critical aspect of thioproline's toxicology, which is often understated in standard SDSs, is its potent CNS toxicity. Studies have shown that at doses lower than previously reported to be safe, thioproline can produce severe, life-threatening CNS effects in both mice and rats.[14] It has been described as a "strongly CNS toxic agent."[14]
One proposed mechanism for this neurotoxicity involves its metabolic degradation. In cases of overdose, the liver's metabolic capacity may be overwhelmed, leading to the distribution of thioproline throughout the body, including into the cerebrospinal fluid.[15] It is hypothesized that the subsequent breakdown of thioproline within the intrameningeal tissue releases toxic formaldehyde, which can induce acute CNS symptoms such as epileptic seizures and convulsions.[15] This highlights a critical causality: the very reaction that forms thioproline (cysteine + formaldehyde) can be reversed in vivo, posing a significant risk.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Most supplier SDSs report "No data available" for germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[7][9] This lack of data necessitates a cautious approach, treating the substance as having unknown long-term effects.
However, the scientific literature presents a more nuanced picture regarding carcinogenicity. Several studies demonstrate that thioproline can act as an inhibitor of carcinogenesis. By acting as a nitrite scavenger, it can inhibit the in vivo formation of carcinogenic N-nitroso compounds.[4][6] In one study, thioproline significantly suppressed the development of squamous cell carcinoma of the forestomach in rats exposed to N-benzylmethylamine and nitrite.[6] Another study showed it reduced tumor incidence in mice treated with the chemical carcinogen methylcholanthrene.[16] This illustrates a key concept for drug development professionals: a compound's toxic potential can be highly context-dependent.
Section 2: Deconstructing the Safety Data Sheet (SDS)
The SDS is the primary document for communicating the hazards of a chemical. For thioproline hydrochloride, understanding its key sections is crucial for establishing safe laboratory practices.
Hazard Identification and GHS Classification
This section provides a quick visual and written summary of the primary hazards.
| Element | Description |
| Pictograms | |
| Signal Word | Danger or Warning [7][9] |
| Hazard Statements (H-Statements) | H301: Toxic if swallowed.[7]or H302: Harmful if swallowed.[9][10][11][17]H315: Causes skin irritation.[7][9][10][11]H319: Causes serious eye irritation.[7][9][10][11][17]H335: May cause respiratory irritation.[9][11][12] |
| Precautionary Statements (P-Statements) | P261: Avoid breathing dust.[13]P264: Wash skin thoroughly after handling.[7][13][17]P270: Do not eat, drink or smoke when using this product.[7][13][17]P280: Wear protective gloves/eye protection.[7][13][17]P301+P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7][13]P302+P352: IF ON SKIN: Wash with plenty of water.[7][13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][13] |
Experimental Protocol: Risk Assessment and Safe Handling Workflow
A self-validating safety protocol involves a multi-step process from planning to disposal. The causality is clear: understanding the specific hazards (acute toxicity, irritation, CNS effects) dictates the necessary controls to mitigate risk.
Step 1: Pre-Experiment Hazard Analysis
-
Review the supplier-specific SDS to confirm the GHS classification (H301 vs. H302).
-
Acknowledge the documented CNS toxicity, which mandates stricter controls than for a simple irritant.
-
Evaluate the experimental procedure: Will the solid be weighed? Will it be dissolved? Will aerosols be generated? This determines the primary routes of potential exposure (inhalation, ingestion, dermal).
Step 2: Engineering and Administrative Controls
-
Primary Engineering Control: Always handle solid thioproline hydrochloride in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[13]
-
Administrative Control: Designate a specific area for handling this compound. Ensure all users are trained on its specific hazards, particularly the acute and CNS toxicity.
Step 3: Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears before use and remove them with care to avoid skin contamination.[12]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[7][13]
-
Body Protection: A lab coat is required. Ensure it is fully buttoned.[17]
Step 4: Safe Handling and Use
-
Avoid generating dust.[8] If weighing the powder, do so carefully on weighing paper or in a container within the ventilated enclosure.
-
Use a closed system whenever possible for reactions.[7]
-
Wash hands and face thoroughly after handling and before leaving the lab.[7][17]
Step 5: Emergency Procedures & Waste Disposal
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Dispose of waste in a clearly labeled, sealed container according to institutional and local regulations for toxic chemical waste.
First Aid and Emergency Procedures
Immediate and correct first aid is critical due to the compound's toxicity.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[10] Immediately call a POISON CENTER or doctor.[7][13] This is a medical emergency.
-
If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7][12] If skin irritation occurs, seek medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[7][12] If eye irritation persists, get medical attention.[7]
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[12] Call a POISON CENTER or doctor if you feel unwell.[13]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][12] Some suppliers recommend storing in a dark place.[7]
-
Stability: The compound is stable under normal, recommended storage conditions.[9][12]
Conclusion
Thioproline hydrochloride is a compound of significant interest, possessing a dual nature that researchers must appreciate. On one hand, its ability to scavenge nitrites and formaldehyde points to potential therapeutic applications, including a role in cancer inhibition. On the other hand, it is an acutely toxic substance that causes significant skin, eye, and respiratory irritation, with a particularly concerning potential for severe CNS toxicity, likely mediated by formaldehyde release.
For professionals in research and drug development, a superficial reading of the SDS is insufficient. It is imperative to integrate the information from safety data sheets with findings from toxicological literature to build a comprehensive risk profile. By implementing robust engineering controls, mandating appropriate PPE, and adhering to strict handling protocols, the risks associated with thioproline hydrochloride can be effectively managed, allowing for its safe use in advancing scientific discovery.
References
-
The inhibitory effect of thioproline on carcinogenesis induced by N-benzylmethylamine and nitrite . (n.d.). PubMed.[Link]
-
Thioproline: an inhibitor of chemical carcinogenesis . (1982). Neoplasma.[Link]
-
Thioproline toxicity . (1981). The Lancet.[Link]
-
L-Thiazolidine-4-carboxylic acid - SAFETY DATA SHEET . (2026). Alfa Aesar.[Link]
-
Pharmacologic and toxicologic evaluation of thioproline: a proposed nontoxic inducer of reverse transformation . (1980). Cancer Treatment Reports.[Link]
-
Sulphur Free Radical Reactivity of Thioproline and Crude Extracts of Parkia timoriana (DC.) Merr. . (n.d.). ResearchGate.[Link]
-
Urinary Thioproline and Thioprolinyl Glycine as Specific Biomarkers of Formaldehyde Exposure in Humans . (2024). Environmental Science & Technology.[Link]
-
Thioproline - Wikipedia . (n.d.). Wikipedia.[Link]
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L-Thioproline (CAS 34592-47-7): Odor profile, Properties, & IFRA compliance . (n.d.). Scent.vn.[Link]
-
Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism . (2021). PMC - NIH.[Link]
-
Timonacic | C4H7NO2S | CID 9934 . (n.d.). PubChem - NIH.[Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,3-Thiazolidine-4-Carboxylic Acid from L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-thiazolidine-4-carboxylic acid, a compound of significant interest in medicinal chemistry, from L-cysteine and formaldehyde. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into the reaction mechanism and the rationale behind the chosen methodology. Safety considerations, reactant specifications, and characterization techniques are thoroughly addressed to ensure a reproducible and safe experimental outcome.
Introduction: The Significance of 1,3-Thiazolidine-4-Carboxylic Acid
1,3-Thiazolidine-4-carboxylic acid, also known as timonacic, is a heterocyclic compound that serves as a versatile building block in organic synthesis and drug development.[1] Its core structure is found in a variety of biologically active molecules, including antimicrobial, antioxidant, and anticancer agents.[2] The synthesis of thiazolidine derivatives is a key step in the development of novel therapeutic agents, making a robust and well-understood synthetic protocol essential for researchers in the field.[3][4] The reaction of L-cysteine with aldehydes or ketones provides a direct route to these valuable scaffolds.[2]
The spontaneous reaction between L-cysteine and formaldehyde to form 1,3-thiazolidine-4-carboxylic acid is also of biological relevance, as formaldehyde is an endogenous metabolite.[5][6] Understanding this reaction provides insights into the cellular mechanisms of formaldehyde detoxification.[5][6]
Reaction Principle and Mechanism
The synthesis of 1,3-thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde is a classic example of a condensation reaction. The reaction proceeds through the nucleophilic attack of the thiol group and the amino group of L-cysteine on the electrophilic carbonyl carbon of formaldehyde.
The reaction mechanism can be described in the following steps:
-
Hemithioacetal Formation: The highly nucleophilic thiol group (-SH) of L-cysteine attacks the carbonyl carbon of formaldehyde, forming an unstable hemithioacetal intermediate.[7]
-
Iminium Ion Formation and Cyclization: The amino group (-NH2) of the same L-cysteine molecule then attacks the carbon of the hydroxymethyl group, leading to the formation of a Schiff base (iminium ion) intermediate with subsequent intramolecular cyclization.
-
Deprotonation: A final deprotonation step yields the stable 1,3-thiazolidine-4-carboxylic acid ring. The reaction is reversible, but the formation of the five-membered ring is thermodynamically favorable.[5]
Caption: Reaction mechanism for the synthesis of 1,3-thiazolidine-4-carboxylic acid.
Experimental Protocol
This protocol is based on established methods for the synthesis of 1,3-thiazolidine-4-carboxylic acid, providing a high yield of the desired product.[3][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Cysteine | ≥98% | Sigma-Aldrich or equivalent | |
| Formaldehyde solution | 37% in H₂O | Fisher Scientific or equivalent | Corrosive and toxic. Handle with care. |
| Ethanol | 95% or absolute | VWR or equivalent | |
| Diethyl ether | ACS grade | Sigma-Aldrich or equivalent | Flammable. |
| Deionized water | |||
| Round-bottom flask | 250 mL | ||
| Magnetic stirrer and stir bar | |||
| Filtration apparatus | (e.g., Büchner funnel and flask) | ||
| pH indicator strips |
Step-by-Step Procedure
-
Dissolving L-Cysteine: In a 250 mL round-bottom flask, dissolve 12.1 g (0.1 mol) of L-cysteine in 100 mL of deionized water with magnetic stirring. Gentle warming may be required to facilitate dissolution.
-
Addition of Formaldehyde: To the stirred solution of L-cysteine, slowly add 8.1 mL (0.1 mol) of a 37% formaldehyde solution. The addition should be done dropwise over a period of 10-15 minutes at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: The product will precipitate out of the solution as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of 20 mL of cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight. The expected yield is approximately 11.5 - 12.5 g (86-94%).[9]
Caption: Workflow for the synthesis of 1,3-thiazolidine-4-carboxylic acid.
Characterization
The identity and purity of the synthesized 1,3-thiazolidine-4-carboxylic acid can be confirmed by the following methods:
-
Melting Point: The reported melting point is in the range of 191-197°C.[10]
-
¹H NMR Spectroscopy: (D₂O, 300 MHz) δ 4.40-4.30 (m, 2H), 3.40-3.20 (m, 2H), 4.00 (t, 1H).[9]
-
Mass Spectrometry: m/z (M+1) 134.[9]
Safety and Handling Precautions
Formaldehyde is a known human carcinogen, a corrosive agent, and is highly toxic upon inhalation, ingestion, or skin contact. [11][12] Therefore, strict safety measures must be followed:
-
Engineering Controls: All manipulations involving formaldehyde must be performed in a well-ventilated chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles at all times.[11][15]
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible.[11][15] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]
-
Waste Disposal: All formaldehyde-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional guidelines.[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure accurate measurement of starting materials. |
| Loss of product during work-up. | Ensure the precipitation is complete by sufficient cooling. Be careful during filtration and washing steps. | |
| Impure Product | Presence of unreacted starting materials. | Ensure thorough washing with diethyl ether. Recrystallization from an ethanol/water mixture can be performed if necessary.[2] |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 1,3-thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors. The versatility of the thiazolidine scaffold ensures its continued importance in the fields of medicinal chemistry and drug discovery.
References
-
The reaction between cysteine and formaldehyde (HCHO). HCHO reacts with... - ResearchGate. Available from: [Link].
-
Burgos-Molina, A. M., et al. (2020). Amino acid dependent formaldehyde metabolism in mammals. Communications Biology, 3(1), 1-11. Available from: [Link].
-
Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 1-1. Available from: [Link].
-
Hopkinson, R. J., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-10. Available from: [Link].
-
Pinho e Melo, T. M. V. D. (2004). 1,3-Thiazolidine-4-carboxylic Acids as Building Blocks in Organic Synthesis. Targets in Heterocyclic Systems, 8, 288-329. Available from: [Link].
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200-206. Available from: [Link].
- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Google Patents. CN111377879A - Preparation method of L-thiazolidine-4-formic acid.
-
Apollo - University of Cambridge. Amino acid dependent formaldehyde metabolism in mammals. Available from: [Link].
-
G-Avramescu, E. M., et al. (2016). Synthesis and biological evaluation of new 1, 3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 1-11. Available from: [Link].
-
International Enviroguard. Protecting Workers from Formaldehyde Exposure. Available from: [Link].
-
Molbase. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis. Available from: [Link].
-
Concordia University. FORMALDEHYDE SAFETY GUIDELINES. Available from: [Link].
-
VelocityEHS. Formaldehyde Safety Tips & Health Hazards from the SDS. Available from: [Link].
-
University of North Texas Health Science Center. Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde). Available from: [Link].
-
Lab Alley. Formaldehyde Safety & Hazards. Available from: [Link].
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1,3-thiazolidine-4-carboxylic acid hydrochloride as a formaldehyde scavenger
Application Note: Formaldehyde Scavenging via In Situ Formation of 1,3-Thiazolidine-4-Carboxylic Acid
Executive Summary
This guide details the application of L-Cysteine Hydrochloride to scavenge free formaldehyde (HCHO) through the formation of the stable, non-toxic adduct 1,3-thiazolidine-4-carboxylic acid (TCA) (also known as Thioproline or Timonacic).
While the user prompt refers to "1,3-thiazolidine-4-carboxylic acid hydrochloride as a scavenger," it is critical to clarify the chemical causality: L-Cysteine is the scavenger; TCA is the stable product. The "TCA Method" is the industry standard for both detoxifying formaldehyde in biologic formulations (e.g., vaccines) and quantifying trace formaldehyde via HPLC/GC-MS.
Key Applications:
-
Biologic Stabilization: Neutralization of residual formaldehyde used for viral inactivation in vaccine manufacturing.
-
Analytical Chemistry: Derivatization of volatile, unstable formaldehyde into stable TCA for precise quantification.
-
Cytoprotection: Prevention of DNA-protein crosslinking in cell culture systems.
Mechanism of Action
The scavenging process relies on the nucleophilic attack of the L-Cysteine sulfhydryl and amino groups on the carbonyl carbon of formaldehyde. This is a two-step condensation reaction that proceeds rapidly under physiological conditions.
-
Hemithioacetal Formation: The thiol (-SH) group of cysteine attacks the formaldehyde carbonyl, forming a hemithioacetal intermediate.
-
Ring Closure: The amine (-NH₂) group attacks the hemithioacetal carbon, releasing water and closing the ring to form the stable 5-membered thiazolidine ring (TCA).
Reaction Stoichiometry: 1 mole L-Cysteine + 1 mole HCHO
Pathway Diagram
Caption: The condensation pathway of L-Cysteine and Formaldehyde to form TCA.
Protocol A: Formaldehyde Scavenging in Biologic Formulations
This protocol is designed for the removal of residual formaldehyde from vaccine bulk or protein solutions where formaldehyde was used as an inactivating agent.
Materials:
-
Scavenger: L-Cysteine Hydrochloride Monohydrate (USP/EP Grade).
-
Buffer: Phosphate Buffered Saline (PBS) or Citrate Buffer.
-
Target: Protein solution containing 0.01% - 0.1% residual Formaldehyde.
Step-by-Step Procedure:
-
Preparation of Scavenger Stock (1.0 M):
-
Dissolve 17.56 g of L-Cysteine HCl monohydrate in 100 mL of degassed WFI (Water for Injection).
-
Note: The solution will be acidic. Neutralize carefully to pH 6.5–7.0 using 5M NaOH if adding to a pH-sensitive protein bulk. Do not overshoot pH > 8.0 to prevent cysteine oxidation to cystine.
-
-
Stoichiometric Calculation:
-
Determine the molar concentration of residual formaldehyde in the bulk.
-
Calculate the required L-Cysteine. A molar excess is required to drive the equilibrium to completion.
-
Recommended Ratio: 10:1 to 20:1 (Cysteine : Formaldehyde).
-
-
Addition & Incubation:
-
Slowly add the calculated volume of Scavenger Stock to the bulk solution under gentle stirring.
-
Incubation Conditions:
-
Temperature: 25°C (Room Temp) or 37°C.
-
Time: 12 to 24 hours.
-
-
Mechanism Check: The reaction is equilibrium-driven. The ring closure is favored at neutral pH.
-
-
Validation (TCA Formation):
-
The disappearance of free HCHO and the appearance of TCA confirms scavenging. (See Protocol B for detection).
-
-
Purification (Optional):
-
If high excess cysteine or the formed TCA must be removed, perform Diafiltration (TFF) using a 10 kDa cutoff membrane. TCA (MW ~133 Da) will pass into the permeate.
-
Protocol B: Analytical Quantification (The "TCA Method")
This protocol uses the formation of TCA to quantify trace formaldehyde. Since HCHO is volatile and unstable, converting it to TCA allows for robust HPLC analysis.
Methodology: Reversed-Phase HPLC with UV Detection (or Post-Column Derivatization).
Equipment & Reagents:
-
HPLC System: Agilent 1260/1290 or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile (95:5).[1][2]
-
Note: Low pH suppresses the ionization of the carboxylic acid, improving retention.
-
Workflow:
-
Sample Preparation:
-
Mix 500 µL of Sample with 500 µL of 20 mg/mL L-Cysteine HCl in phosphate buffer (pH 7.0).
-
Incubate at 25°C for 60 minutes. (Ensures quantitative conversion of HCHO
TCA). -
Filter through 0.22 µm PVDF filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Vol: 20 µL.
-
Detection: UV at 210 nm (Direct detection of TCA carbonyl/sulfur) or 348 nm (if using CMQT derivatization for higher sensitivity).
-
Run Time: ~15 minutes. TCA typically elutes early (2–4 mins) due to high polarity.
-
-
Calibration:
-
Prepare standard curve using pure 1,3-thiazolidine-4-carboxylic acid (Sigma-Aldrich) ranging from 1 µg/mL to 100 µg/mL.
-
Analytical Workflow Diagram
Caption: Analytical workflow for quantifying formaldehyde via TCA conversion.
Data & Specifications
Table 1: Physicochemical Properties of the Scavenging System
| Parameter | L-Cysteine HCl (Scavenger) | 1,3-Thiazolidine-4-Carboxylic Acid (Product) |
| MW | 175.63 g/mol | 133.17 g/mol |
| Solubility | Highly Soluble (>500 mg/mL) | Soluble (Hot water), Poor (Cold ethanol) |
| Stability | Oxidizes to Cystine in air | Stable ring structure; Hydrolyzes at pH < 2 |
| Toxicity | Low (Amino acid salt) | Low (Used as hepatoprotectant drug) |
| Detection | UV 210 nm (weak) | UV 210 nm; GC-MS (after derivatization) |
Table 2: Comparative Scavenging Efficiency
| Scavenger | Reaction Product | Stability | Notes |
| L-Cysteine | Thiazolidine-4-COOH (TCA) | High | Gold Standard. Non-toxic product. |
| Sodium Bisulfite | Formaldehyde Bisulfite | Medium | Reversible; can release HCHO over time. |
| Cysteamine | Thiazolidine | High | Product is volatile (good for GC), but basic. |
| Glycine | Methylol-glycine | Low | Unstable; slow reaction kinetics. |
Safety & Handling
-
Formaldehyde: Carcinogen and sensitizer.[3][4][5] All scavenging reactions involving free HCHO must be performed in a chemical fume hood.
-
L-Cysteine HCl: Acidic in solution. Causes eye and skin irritation. Neutralize before adding to biological systems to prevent acid-shock precipitation of proteins.
-
TCA (Product): Generally regarded as safe (GRAS equivalent for excipients). However, ensure final concentrations in drug products comply with ICH Q3B (Impurities) guidelines.
References
-
Reaction Mechanism & Kinetics: Kallen, R. G. (1971). "Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde." Journal of the American Chemical Society, 93(23), 6236–6248. Link
-
Vaccine Application: Metz, B., et al. (2004). "Identification of formaldehyde-induced modifications in proteins: reactions with model peptides." Journal of Biological Chemistry, 279(8), 6235-6243. Link
-
Analytical Method (HPLC): Li, Q., et al. (2007). "Determination of formaldehyde in liquid, solid and semisolid pharmaceuticals by HPLC with pre-column derivatization." Journal of Pharmaceutical and Biomedical Analysis, 45(2), 337-341. Link
-
Clinical Relevance (TCA): Wlodek, L. (2002). "The reaction of sulfhydryl groups with carbonyl compounds in biological systems." Acta Biochimica Polonica, 45(4). Link
-
GC-MS Detection: Hopkinson, R. J., et al. (2023).[3][6] "Quantitative detection of formaldehyde using solid phase microextraction gas chromatography–mass spectrometry coupled to cysteamine scavenging." Communications Chemistry, 6, 196. Link
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- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative detection of formaldehyde using solid phase microextraction gas chromatography–mass spectrometry coupled to cysteamine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives in Antiviral Research
Introduction: The Therapeutic Potential of Thiazolidine-4-Carboxylic Acid Derivatives
The relentless challenge of emerging and mutating viral pathogens necessitates a continuous search for novel antiviral agents. Thiazolidine-4-carboxylic acid (T4CA) and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antiviral properties.[1][2][3] This is largely attributed to their structural similarity to natural amino acids like proline and their ability to act as transition-state analogs for viral enzymes.[4][5]
The core structure of T4CA is typically synthesized through the cyclocondensation of L-cysteine with an aldehyde or ketone.[1][6][7] This straightforward synthetic route allows for extensive derivatization at various positions of the thiazolidine ring, enabling the fine-tuning of their pharmacological properties. These derivatives have shown particular promise as inhibitors of influenza neuraminidase, a crucial enzyme for the release and propagation of the influenza virus.[1][5][8][9] By blocking the active site of neuraminidase, these compounds prevent the cleavage of sialic acid residues from the host cell surface, leading to the aggregation of newly formed virions and halting the spread of infection.[5]
This guide provides a comprehensive overview of the synthesis, characterization, and antiviral evaluation of thiazolidine-4-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds in their antiviral research endeavors.
Part 1: Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives
The fundamental approach to synthesizing the thiazolidine-4-carboxylic acid scaffold involves the nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of an aldehyde or ketone, followed by the intramolecular cyclization via the formation of a Schiff base intermediate.
General Synthetic Workflow
The synthesis can be broadly divided into two main stages: the formation of the core T4CA ring and subsequent derivatization to enhance antiviral activity.
Caption: General synthesis workflow for thiazolidine-4-carboxylic acid derivatives.
Protocol 1: Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids
This protocol describes a general method for the synthesis of 2-aryl substituted thiazolidine-4-carboxylic acids, which have demonstrated notable antiviral activity.[7]
Materials:
-
L-cysteine hydrochloride
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol
-
Diethyl ether
-
Sodium acetate (optional, for neutralization of L-cysteine HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of L-cysteine solution: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in distilled water or a mixture of ethanol and water. If starting with the hydrochloride salt, add an equimolar amount of a base like sodium acetate to liberate the free amino acid. Stir the mixture until a clear solution is obtained.
-
Addition of aldehyde: To the L-cysteine solution, add the desired aromatic aldehyde (1.0 eq) dissolved in a minimal amount of ethanol.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aldehyde.[7][10]
-
Isolation of the product: Once the reaction is complete (as indicated by the cessation of precipitate formation or by TLC analysis), collect the solid product by suction filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Rationale for Experimental Choices:
-
Solvent: Ethanol or an ethanol/water mixture is commonly used as it can dissolve both L-cysteine and the aromatic aldehydes to a sufficient extent, facilitating the reaction.
-
Temperature: The reaction is typically carried out at room temperature to avoid potential side reactions and decomposition of the product.
-
Washing Solvents: Ethanol is used to wash away unreacted starting materials that are soluble in it, while diethyl ether is used for a final wash to remove residual ethanol and facilitate drying due to its high volatility.
Protocol 2: N-Acetylation of 2-Aryl-thiazolidine-4-carboxylic Acids
Further modification of the thiazolidine ring, such as N-acetylation, can influence the compound's biological activity.
Materials:
-
2-Aryl-thiazolidine-4-carboxylic acid (from Protocol 1)
-
Acetic anhydride
-
Pyridine (as a catalyst and base)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: Suspend the 2-aryl-thiazolidine-4-carboxylic acid (1.0 eq) in a round-bottom flask containing a magnetic stir bar.
-
Addition of Reagents: Cool the flask in an ice bath and add an excess of acetic anhydride (e.g., 5-10 eq) followed by a catalytic amount of pyridine.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to hydrolyze the excess acetic anhydride. The N-acetylated product will precipitate out.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated derivative.
Part 2: Characterization of Synthesized Derivatives
The synthesized compounds must be thoroughly characterized to confirm their structure and purity.
| Analytical Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the presence of key functional groups. | Appearance of characteristic peaks for N-H, C=O (acid), and aromatic C-H stretching. For N-acetylated derivatives, the appearance of an amide C=O stretch is expected.[4][11] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed molecular structure and confirm the connectivity of atoms. | Characteristic chemical shifts for the protons and carbons of the thiazolidine ring and the aromatic substituent.[4][11] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. | The molecular ion peak corresponding to the calculated molecular weight of the synthesized derivative.[4][11] |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N, S) and confirm the empirical formula. | The experimentally determined percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed structure. |
Part 3: Antiviral Activity Evaluation
The primary antiviral target for many thiazolidine-4-carboxylic acid derivatives is the influenza virus neuraminidase.
Mechanism of Action: Neuraminidase Inhibition
The antiviral action of these derivatives is primarily based on their ability to competitively inhibit the neuraminidase enzyme of the influenza virus.[5]
Caption: Proposed antiviral mechanism via neuraminidase inhibition.
Protocol 3: In Vitro Neuraminidase Inhibition Assay
This protocol outlines a general method for assessing the neuraminidase inhibitory activity of the synthesized compounds.
Materials:
-
Synthesized thiazolidine-4-carboxylic acid derivatives
-
Influenza virus neuraminidase (commercially available or purified)
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer, pH 6.5)
-
96-well microtiter plates (black, for fluorescence reading)
-
Fluorometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the synthesized compounds and a positive control (e.g., Oseltamivir) in a suitable solvent (e.g., DMSO). Prepare a working solution of neuraminidase and the MUNANA substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by serial dilutions of the test compounds. Include wells for a negative control (no inhibitor) and a positive control.
-
Enzyme Addition: Add the neuraminidase solution to all wells except for the blanks.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4). Measure the fluorescence intensity using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Insights
Several studies have provided insights into the structure-activity relationships of thiazolidine-4-carboxylic acid derivatives as antiviral agents:
-
Substituents on the Aryl Ring: The nature and position of substituents on the 2-aryl ring significantly influence the inhibitory activity. Electron-withdrawing groups have been shown to enhance activity in some cases.[12]
-
N-Acylation: N-acylation of the thiazolidine ring can have varied effects. In some studies, the free NH group was found to be more effective, while in others, N-acylation led to improved activity.[7]
-
Stereochemistry: The stereochemistry at the C2 and C4 positions of the thiazolidine ring can play a crucial role in the binding affinity to the target enzyme.
Part 4: Conclusion and Future Perspectives
Thiazolidine-4-carboxylic acid derivatives represent a promising class of compounds for the development of novel antiviral therapeutics, particularly against influenza viruses. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for drug discovery programs.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives to explore more extensive structure-activity relationships.
-
Exploration of Other Viral Targets: Investigating the activity of these compounds against other viral enzymes and targets, such as those in SARS-CoV-2.[13]
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
-
Computational Modeling: Utilizing molecular docking and QSAR studies to guide the rational design of more potent and selective inhibitors.[14]
By leveraging the methodologies and insights presented in this guide, researchers can effectively contribute to the development of the next generation of antiviral drugs based on the versatile thiazolidine-4-carboxylic acid scaffold.
References
-
Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives - Nova Science Publishers. Available from: [Link]
-
Liu Y, et al. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorg Med Chem. 2011 Apr 1;19(7):2342-8. Available from: [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Taylor & Francis Online. Published online September 12, 2025. Available from: [Link]
-
Naz S, et al. Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Published online 2023. Available from: [Link]
-
Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. PMC. Published online 2019. Available from: [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Published online September 12, 2025. Available from: [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. LARK. Published online April 20, 2022. Available from: [Link]
-
Basic structures of selected thiazolidine-4-carboxylic acid as influenza virus neuraminidase inhibitors. ResearchGate. Published online 2013. Available from: [Link]
-
A brief review on thiazolidine derivatives. ResearchGate. Published online December 17, 2025. Available from: [Link]
-
Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore. Published online 2023. Available from: [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Published online December 26, 2023. Available from: [Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC. Published online May 17, 2025. Available from: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Published online 2012. Available from: [Link]
-
Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Bentham Science. Published online April 1, 2023. Available from: [Link]
-
Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. ResearchGate. Published online 2022. Available from: [Link]
-
New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. MDPI. Published online May 17, 2024. Available from: [Link]
-
Synthesis of some thiazolidine-4-one derivatives of Isoniazid by using the microwave method and evaluation of their antibacterial and antifungal activity. International journal of health sciences. Published online January 4, 2022. Available from: [Link]
-
Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Published online 2024. Available from: [Link]
- Preparation method of L-thiazolidine-4-formic acid. Google Patents. Published online July 3, 2020.
-
Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. PubMed. Published online October 15, 2009. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. novapublishers.com [novapublishers.com]
- 7. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pjps.pk [pjps.pk]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
using thioproline as a protecting group for cysteine in peptide synthesis
This Application Note is designed for researchers in peptide chemistry and drug discovery, focusing on the strategic use of Thioproline (1,3-thiazolidine-4-carboxylic acid, Thz) . Unlike standard protecting groups (e.g., Trt, Acm) that rely solely on steric or electronic masking, Thz modifies the backbone structure, conferring unique solubility benefits ("pseudoproline effect") while offering orthogonal stability essential for complex workflows like Native Chemical Ligation (NCL).
Strategic Implementation in High-Fidelity Peptide Synthesis & Ligation
Executive Summary
Thioproline (Thz) is a "masked" form of cysteine generated by the condensation of cysteine with formaldehyde. In modern peptide synthesis, it serves a dual function:
-
Orthogonal Protection: It is stable to standard SPPS cleavage conditions (high TFA) and HF, making it distinct from acid-labile groups like Trityl (Trt). It is selectively "unmasked" (converted back to Cys) using methoxyamine at mildly acidic pH.
-
Structural Disruption (Pseudoproline Effect): The cyclic thiazolidine ring acts as a proline mimetic, inducing a cis-amide bond preference. This disrupts
-sheet aggregation during Solid-Phase Peptide Synthesis (SPPS), significantly improving the coupling efficiency of "difficult" sequences.
Mechanistic Basis
The utility of Thz relies on the reversible reaction between 1,2-aminothiols (Cysteine) and carbonyls (Formaldehyde).
Formation and Stability
-
Formation: Cysteine condenses with formaldehyde to form the thiazolidine ring.
-
Stability: The ring is stable to basic conditions (piperidine/DMF) and strong acids (95% TFA). This allows Thz to survive the global deprotection and cleavage of the peptide from the resin, yielding a peptide with an N-terminal (or internal) Thz residue.
Deprotection (Ring Opening)
To restore Cysteine, the equilibrium must be shifted toward the open form. This is achieved not by simple hydrolysis, but by aldehyde capture . A strong nucleophile (typically an
Mechanistic Diagram
The following diagram illustrates the equilibrium and the "trapping" mechanism required for deprotection.
Caption: Thz ring opening is an equilibrium process driven to completion by the irreversible capture of the formaldehyde intermediate by methoxyamine.
Strategic Advantages & Comparison
| Feature | Thioproline (Thz) | Trityl (Trt) | Acetamidomethyl (Acm) |
| Structure | Cyclic (Thiazolidine) | Bulky Shielding | Linear Masking |
| SPPS Aggregation | Suppresses (Pseudoproline effect) | Neutral | Neutral |
| TFA Stability | Stable (Survives cleavage) | Labile (Removed) | Stable |
| Deprotection | Methoxyamine (pH 4) | TFA (Acid) | Iodine/Oxidation |
| Primary Use | NCL, Aggregation breaking | Standard SPPS | Disulfide regioselectivity |
Experimental Protocols
Protocol A: Incorporation during Fmoc-SPPS
Reagents: Fmoc-Thz-OH (Commercially available), HATU or DIC/HOBt.
-
Coupling Fmoc-Thz-OH:
-
Use standard coupling conditions (e.g., 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIPEA in DMF).
-
Note: Thz couples efficiently. No double coupling usually required.
-
-
Coupling onto Thz (The Next Residue):
-
The secondary amine of the Thz ring is sterically hindered (similar to Proline).
-
Action: Use a stronger activation method (e.g., HATU/HOAt) or extend coupling time (2x 45 min).
-
Monitoring: Chloranil test is recommended over Kaiser test for secondary amines.
-
-
Cleavage:
-
Perform standard cleavage (TFA/TIS/H2O, 95:2.5:2.5). The Thz ring will remain intact.
-
Protocol B: Thz Deprotection (Conversion to Cys)
This protocol is standard for converting purified Thz-peptides to Cys-peptides, typically prior to a ligation step or biological assay.
Reagents:
-
Methoxyamine Hydrochloride (MeONH
HCl) -
Buffer: 6 M Guanidine HCl (GnHCl), 0.2 M Sodium Phosphate, pH 4.0.
Step-by-Step:
-
Dissolution: Dissolve the Thz-protected peptide in the Buffer at a concentration of 1–5 mM.
-
Reagent Addition: Add solid MeONH
HCl to a final concentration of 0.2 M to 0.4 M . -
pH Adjustment: Check pH. The addition of methoxyamine will lower the pH. Readjust to pH 4.0 using dilute NaOH.
-
Critical: Reaction is slow at pH > 5 and Thz is stable. At pH < 3, reaction is faster but hydrolysis of other groups may occur. pH 4.0 is optimal.
-
-
Incubation: Stir at 37°C for 4–12 hours.
-
Purification: The converted peptide (Cys-form) can be purified by RP-HPLC or used directly in ligation if the excess methoxyamine is compatible (or removed via desalting).
Case Study: Sequential Native Chemical Ligation (NCL)
Thz is the "gold standard" for N-to-C sequential ligation of three fragments (A + B + C).
The Logic:
-
Fragment A: Thioester.
-
Fragment B: N-terminal Thz , C-terminal Thioester.[3] (Thz prevents B from cyclizing with itself).
Workflow:
-
Ligation 1: React Frag A + Frag B(Thz) .
-
Result: A-B(Thz) . The Thz protects the N-terminus, preventing polymerization.
-
-
Unmasking: Treat A-B(Thz) with Methoxyamine (Protocol B).
-
Result: A-B(Cys) .
-
-
Ligation 2: React A-B(Cys) + Frag C .
-
Result: Full Length A-B-C .
-
Caption: Sequential NCL strategy using Thz to mask the middle fragment's cysteine, preventing premature cyclization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | pH drift (too high) | Ensure buffer is 0.2M Phosphate; re-adjust to pH 4.0. |
| Incomplete Deprotection | Old Reagent | Methoxyamine HCl is hygroscopic. Use fresh reagent. |
| Side Reactions | Prolonged exposure | Limit reaction to <12h. If slow, increase MeONH |
| Mass Spec +12 Da | Thiazolidine intact | Deprotection failed. Confirm pH and reagent quality. |
| Mass Spec +30 Da | Hydroxymethyl adduct | Intermediate formed but not trapped. Add more methoxyamine. |
References
-
Original Description of Thz for NCL: Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin.[6] Angewandte Chemie International Edition. Link
-
Pseudoproline Effect Mechanism: Wöhr, T., et al. (1996). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.[7][8] Journal of the American Chemical Society.[6] Link
-
Detailed NCL Protocols: Torbeev, V. G., & Kent, S. B. (2007). Convergent chemical synthesis of the 203-amino acid HIV-1 protease dimer. Angewandte Chemie. Link
-
Thz Deprotection Kinetics: Villain, M., et al. (2001). Chemical synthesis of proteins containing a thioproline handle. Chemistry & Biology. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Thiazolidine-4-Carboxylic Acid Synthesis
Welcome to the technical support center for thiazolidine-4-carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important scaffold. Thiazolidine-4-carboxylic acid and its derivatives are pivotal in medicinal chemistry, with applications ranging from antiviral to anticancer agents. However, achieving high yields can be elusive. This resource provides in-depth, evidence-based solutions to common synthetic hurdles.
Troubleshooting Guide: Question & Answer
Q1: My yield of thiazolidine-4-carboxylic acid from the condensation of L-cysteine and formaldehyde is consistently low. What are the primary factors I should investigate?
Low yields in this seemingly straightforward cyclocondensation reaction are a frequent issue. The root cause often lies in a combination of factors related to reaction conditions and reagent quality. Here’s a systematic approach to diagnosing the problem:
1. Reaction pH and Catalyst Choice:
-
The Problem: The reaction is highly pH-dependent. An inappropriate pH can lead to the formation of side products or prevent the reaction from proceeding efficiently. While pyridine has been traditionally used, it can complicate purification and introduces waste disposal concerns.
-
The Science: The reaction involves the nucleophilic attack of the cysteine's thiol group on the formaldehyde carbonyl, followed by the intramolecular cyclization via the amino group. The nucleophilicity of both the thiol and amino groups is pH-dependent.
-
The Solution:
-
Optimal pH Range: Aim for a neutral to slightly basic pH. A common procedure involves dissolving L-cysteine hydrochloride in water and then adding a base to neutralize the hydrochloride and facilitate the reaction.
-
Catalyst Alternatives: Consider using a milder, more environmentally benign base like sodium bicarbonate or sodium carbonate instead of pyridine. A patent describes the use of sodium carbonate as a catalyst, reporting good yields and simplifying the workup process.
-
2. Stoichiometry of Reactants:
-
The Problem: An incorrect molar ratio of L-cysteine to formaldehyde can result in incomplete conversion of the limiting reagent or the formation of unwanted side products.
-
The Science: While a 1:1 molar ratio is theoretically required, a slight excess of formaldehyde is sometimes used to drive the reaction to completion. However, a large excess can lead to polymerization or other side reactions.
-
The Solution:
-
Start with a molar ratio of L-cysteine to formaldehyde of approximately 1:1.1 to 1:1.2.
-
Carefully measure the concentration of your formaldehyde solution, as it is often supplied as a 37-40% aqueous solution and can degrade over time.
-
3. Reaction Temperature and Time:
-
The Problem: Both excessively high and low temperatures, as well as suboptimal reaction times, can negatively impact the yield.
-
The Science: The condensation reaction is typically carried out at room temperature. Higher temperatures can promote side reactions and decomposition of the product. Insufficient reaction time will lead to incomplete conversion.
-
The Solution:
-
Maintain the reaction temperature between 20-40°C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical reaction time is between 4 to 24 hours.
-
4. Purity of Starting Materials:
-
The Problem: Impurities in L-cysteine or formaldehyde can interfere with the reaction.
-
The Science: L-cysteine can oxidize to form cystine, which will not participate in the desired reaction. Formaldehyde can polymerize to paraformaldehyde.
-
The Solution:
-
Use high-purity L-cysteine hydrochloride.
-
Use a fresh, high-quality formaldehyde solution.
-
Q2: I am observing the formation of an unexpected white precipitate during my reaction. What could this be and how can I prevent it?
An unexpected precipitate can be a sign of several issues, including side reactions or insolubility of reactants or products under the current conditions.
1. Potential Side Reactions:
-
The Problem: Under certain conditions, particularly with an excess of one reagent or improper pH, side reactions can occur.
-
The Science:
-
Dimerization/Polymerization: Excess formaldehyde can lead to the formation of polymeric byproducts.
-
Oxidation: L-cysteine can oxidize to the disulfide, cystine, which is less soluble and may precipitate.
-
-
The Solution:
-
Strictly control the stoichiometry of your reactants.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
2. Solubility Issues:
-
The Problem: The product, thiazolidine-4-carboxylic acid, has limited solubility in some organic solvents but is soluble in water. If the reaction medium is not optimized, the product may precipitate prematurely, potentially occluding starting materials and halting the reaction.
-
The Solution:
-
Ensure your reaction solvent system can solubilize both the reactants and the product. A mixture of water and a co-solvent like ethanol is often used.
-
If the product is precipitating, ensure adequate stirring to maintain a homogenous mixture.
-
Q3: My final product is difficult to purify, and I suspect the presence of stereoisomers. How can I improve the purity and characterize the stereochemistry?
The formation of diastereomers is an inherent aspect of this synthesis when using substituted aldehydes, but even with formaldehyde, impurities can co-crystallize.
1. Purification Strategies:
-
The Problem: Crude thiazolidine-4-carboxylic acid can be contaminated with unreacted starting materials, salts, and side products.
-
The Solution:
-
Recrystallization: This is the most common and effective method for purifying the final product. A mixture of water and ethanol is a good solvent system to try.
-
Washing: After filtration, wash the solid product with a solvent in which the impurities are soluble but the product is not, such as cold ethanol or diethyl ether.
-
Column Chromatography: For derivatives that are less amenable to recrystallization, silica gel column chromatography can be employed.
-
2. Stereoisomer Considerations:
-
The Problem: The reaction of L-cysteine with aldehydes other than formaldehyde creates a new chiral center at the C2 position of the thiazolidine ring, leading to the formation of diastereomers (cis and trans).
-
The Science: The ratio of these diastereomers can be influenced by the reaction solvent and other conditions.
-
The Solution:
-
Characterization: The presence and ratio of diastereomers can be determined using ¹H-NMR spectroscopy.
-
Separation: While challenging, separation of diastereomers can sometimes be achieved by fractional crystallization or chiral chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde?
Reported yields for this reaction vary, but a well-optimized procedure should achieve yields in the range of 65% to over 90%. For instance, one patented method reports a yield of 85% when using pyridine as a base, while another variation yielded 64.7%. Another patent using sodium carbonate as a catalyst reported yields of up to 80.2%.
Q: Can I use a different aldehyde instead of formaldehyde?
Yes, a wide variety of aromatic and aliphatic aldehydes can be used to synthesize 2-substituted thiazolidine-4-carboxylic acids. The choice of aldehyde will influence the properties and potential applications of the final compound.
Q: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The spots can be visualized under UV light or by using a staining agent.
Q: What are the key safety precautions I should take during this synthesis?
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Pyridine is toxic and flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Standard Protocol for Thiazolidine-4-Carboxylic Acid Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
L-cysteine hydrochloride
-
Formaldehyde (37-40% aqueous solution)
-
Sodium carbonate or Pyridine
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride in distilled water.
-
Stir the solution at room temperature until the L-cysteine hydrochloride is fully dissolved.
-
Slowly add the formaldehyde solution to the reaction mixture while stirring.
-
Add the base (e.g., a solution of sodium carbonate or pyridine) dropwise to adjust the pH to neutral or slightly basic.
-
Continue to stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white solid should precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a hot ethanol/water mixture to obtain pure, white, needle-like crystals of thiazolidine-4-carboxylic acid.
-
Dry the final product under vacuum.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of thiazolidine-4-carboxylic acid.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Data Summary
| Parameter | Recommended Condition | Potential Impact of Deviation |
| pH | Neutral to slightly basic | Low pH: incomplete reaction; High pH: side reactions |
| Catalyst | Sodium Carbonate or Pyridine | Affects reaction rate and work-up procedure |
| Stoichiometry (Cysteine:Formaldehyde) | ~1:1.1 | Excess formaldehyde can lead to polymerization |
| Temperature | 20-40 °C | Higher temperatures can cause product decomposition |
| Reaction Time | 4-24 hours (monitor by TLC) | Insufficient time leads to incomplete conversion |
| Solvent | Water/Ethanol mixture | Ensures solubility of reactants and product |
References
-
Journal of Stage. (2016, December 1). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Retrieved from [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
PubMed. (n.d.). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Retrieved from [Link]
-
AERU - University of Hertfordshire. (2025, August 6). Acetyl thiazolidine carboxylic acid. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2018, April 18). Effect of Elanta super (n-Acetyle thiazolidine-4- carboxylic acid) on fruit set, yield and quality of apple cv. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]
- Google Patents. (n.d.). CN111377879A - Preparation method of L-thiazolidine-4-formic acid.
-
Taylor & Francis. (2025, September 12). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]
- Google Patents. (n.d.). US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method.
-
BAISHIXING. (n.d.). L-Thiazolidine-4-carboxylic Acid | Fertilizer Ingredient. Retrieved from [Link]
-
PubMed. (n.d.). N-formylcysteine synthesis in mitochondria from formaldehyde and L-cysteine via thiazolidinecarboxylic acid. Retrieved from [Link]
-
MDPI. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]
-
ACS Publications. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation | ACS Omega. Retrieved from [Link]
- PubMed. (2015, March 16). *Quantification of thiazolidine-4-carboxylic acid in
resolving solubility issues of thioproline peptides in HPLC mobile phases
Technical Support Center: Troubleshooting Thioproline Peptide Analysis
Introduction: The Thioproline Challenge
User Query: "Why are my Thioproline (Thz) peptides precipitating on the column or showing split peaks despite high purity?"
Scientist’s Perspective: Thioproline (thiazolidine-4-carboxylic acid) is not merely a proline analogue; it is a chemical chameleon.[1] While often used as a "pseudoproline" to disrupt aggregation during synthesis, the fully deprotected Thz residue introduces three distinct physicochemical hurdles in HPLC analysis:
-
** conformational Isomerization:** Like proline, Thz possesses a tertiary amide bond that undergoes slow cis-trans isomerization.[1] However, the sulfur atom alters the ring pucker and isomerization barrier, frequently leading to peak splitting or broadening that is often mistaken for impurity [1, 2].
-
Oxidative Instability: The thioether sulfur is susceptible to oxidation into sulfoxide (+16 Da) and sulfone (+32 Da) species, especially in non-degassed mobile phases or during prolonged storage [3].[1]
-
Solubility/Aggregation: Depending on the peptide sequence, Thz can induce beta-sheet aggregation or, conversely, render the peptide hydrophobic enough to precipitate when an organic injection plug hits an aqueous mobile phase [4].[1]
This guide provides a self-validating troubleshooting workflow to resolve these specific issues.
Part 1: The Dissolution Protocol (Pre-Injection)
Issue: The peptide will not dissolve in water or standard Mobile Phase A (0.1% TFA/Water), or it precipitates upon injection.
The "Like Dissolves Like" Matrix Do not blindly add water.[1] Use this decision matrix based on the peptide's net charge and hydrophobicity.[1][2]
| Peptide Characteristic | Primary Solvent Strategy | Secondary Additive (If Turbid) | Critical Warning |
| Basic (Net +) | 0.1% - 1.0% Acetic Acid or 0.1% TFA | 10% Acetonitrile (ACN) | Avoid high pH buffers; they may induce oxidation.[1] |
| Acidic (Net -) | 0.1% Ammonium Bicarbonate | 10% ACN or Isopropanol | Stop: Check for Disulfide bridges.[1] High pH can scramble disulfides.[1] |
| Hydrophobic / Neutral | DMSO or DMF (Start with 100% slug, dilute to 50%) | Hexafluoroisopropanol (HFIP) | HFIP is potent but volatile.[1] Keep capped to prevent concentration changes. |
| Aggregating (Thz-rich) | 6M Guanidine-HCl or 8M Urea | TCEP (Reducing agent) | Urea carbamylates peptides upon heating.[1] Do not heat urea solutions. |
Protocol 1: The "Crash-Out" Prevention Test Why: A peptide dissolved in 100% DMSO or HFIP may instantly precipitate when it hits the 95% water environment of the HPLC column, causing high backpressure and "ghost" peaks.
-
Dissolve 10 µg of peptide in 10 µL of your strong solvent (e.g., DMSO).
-
In a clear vial, add 90 µL of Mobile Phase A (Water + TFA).[1]
-
Observation:
Part 2: On-Column Troubleshooting (Chromatography)
Issue: Peak splitting, broadening, or retention shifts.[1]
Scenario A: The "Split Peak" (Isomerization vs. Impurity)
Thioproline peptides often elute as two distinct peaks or a "saddle" shape due to cis-trans isomerization occurring on the timescale of the separation.
-
The Diagnostic Test:
-
Run the HPLC at 25°C . Observe the split peak.
-
Re-run the exact same sample at 60°C .
-
Result Analysis:
-
Scenario B: The "Ghost" Mass (+16 Da)
Thioproline is easily oxidized to sulfoxide.[1] This is often an artifact of the analysis, not the synthesis.
-
The Fix:
Part 3: Visual Troubleshooting Workflows
Workflow 1: Solubility & Injection Logic
Caption: Decision tree for solubilizing Thioproline peptides before HPLC injection to prevent column clogging.
Workflow 2: Peak Shape Diagnostics
Caption: Diagnostic workflow to distinguish between Thioproline isomerization and actual sample impurities.
Part 4: Frequently Asked Questions (FAQs)
Q1: My peptide dissolves in HFIP, but I still get poor recovery from the column. Why? A: HFIP (Hexafluoroisopropanol) is excellent for breaking beta-sheets, but it is extremely hydrophobic.[1] If you inject a large volume of HFIP, the peptide may travel with the solvent plug and elute in the void volume, or precipitate at the interface of the aqueous mobile phase.
-
Fix: Limit HFIP injection volume to <5% of the column volume, or dilute the HFIP solution 1:1 with water/ACN immediately before injection if solubility permits [4].
Q2: I see a peak at M+16 and M+32. Is my synthesis bad? A: Not necessarily. Thioproline oxidizes very easily.[1] If the M+16 peak grows over time while the sample sits in the autosampler, it is post-dissolution oxidation.
-
Fix: Store samples frozen. Use amber vials. Add 1 mM TCEP or Methionine (as a sacrificial antioxidant) to your sample buffer.[1]
Q3: Can I use 100% Formic Acid for dissolution? A: Use with caution. While Formic Acid is a great solvent, it can formyl-ate Serine and Threonine residues (+28 Da) if left for extended periods.[1] Acetic acid is generally safer for overnight runs.[1]
Q4: Does Thioproline absorb UV differently than Proline? A: Yes. The thioether group has weak absorption near 214 nm, but oxidized species (sulfoxides) have different extinction coefficients.[1] This can make the "impurity" peak look larger by UV area than it actually is by molar abundance.[1] Always verify purity with MS [6].
References
-
ResearchGate. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. Available at: [Link][1]
-
UCL Discovery. An integrative characterization of proline cis and trans conformers in a disordered peptide.[1] Available at: [Link][1]
-
NIH / PMC. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices.[1] Available at: [Link][1]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis (Temperature Effects). Available at: [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link][1][3][4][5][6]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Proline cis–trans isomerization and its implications for the dimerization of analogues of cyclopeptide stylostatin 1: a combined computational and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renyi.hu [renyi.hu]
- 6. genscript.com [genscript.com]
overcoming steric hindrance of thioproline in peptide bond formation
Executive Summary
You are encountering difficulties with Thioproline (Thiazolidine-4-carboxylic acid, Thz). While Thz is a powerful tool for Native Chemical Ligation (NCL) and preventing aggregation (acting as a pseudoproline), it presents two distinct chemical antagonisms:
-
N-Terminal Nucleophilicity: Like Proline, Thz is a secondary amine with significant steric bulk, making acylation difficult.
-
C-Terminal Lability: When Thz is the activated species, the electron-withdrawing sulfur atom increases the acidity of the
-proton, heightening the risk of racemization (epimerization).
This guide provides the standard operating procedures (SOPs) to overcome these barriers.
Module 1: Overcoming N-Terminal Steric Hindrance
Issue: Incomplete coupling to the N-terminus of a Thz residue (e.g., Fmoc-Xaa-OH + H-Thz-Peptide). Diagnosis: LCMS shows deletion sequences (Missing Xaa). Kaiser test is inconclusive (False Negative).
The Mechanistic Barrier
Thioproline is a secondary amine. The steric crowding around the nitrogen atom hinders the approach of the activated acyl group. Furthermore, the inductive effect of the sulfur atom (though weak) can slightly reduce the nucleophilicity of the amine compared to Proline.
Troubleshooting Protocol: The "Power Coupling" System
Do not use standard carbodiimides (DIC/HOBt) for this step. You require high-velocity uronium or phosphonium reagents.
Recommended Reagents:
-
Primary Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Why: The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate by ~10-100x compared to HOBt.
-
-
Base: DIEA (Diisopropylethylamine).[1]
-
Solvent: DMF (standard) or NMP (for high aggregation sequences).
Step-by-Step Protocol (Manual/Automated SPPS):
-
Swelling: Ensure resin is fully swollen in DMF (30 mins).
-
Activation (Pre-mix):
-
Dissolve Fmoc-Amino Acid (5.0 eq).[2]
-
Add HATU (4.9 eq) - Always use slightly less coupling reagent than amino acid to prevent guanidinylation of the amine.
-
Add DIEA (10.0 eq).
-
Critical: Activate for only 30-60 seconds before adding to resin. Long activation causes racemization of the incoming acid.
-
-
Coupling:
-
Monitoring:
-
Do NOT use Kaiser Test. It detects primary amines.
-
Use Chloranil or Isatin Test. These detect secondary amines (Thz/Pro).
-
Chloranil:[5] Blue beads = Free amine (Incomplete). Colorless = Complete.
-
-
Visualization: The Optimization Logic
Figure 1: Decision tree for optimizing acylation of N-terminal Thioproline.
Module 2: Preventing C-Terminal Racemization
Issue: Loss of chirality when Thz is the activated acid (e.g., Fmoc-Thz-OH + H-Peptide). Diagnosis: HPLC shows split peaks (diastereomers) or NMR indicates D-isomer presence.
The Mechanistic Barrier
When the carboxyl group of Thz is activated (e.g., as an OBt ester), the
Comparative Data: Base Selection
| Base | pKa (Conj.[2] Acid) | Steric Bulk | Racemization Risk (Thz) | Recommendation |
| DIEA | 10.5 | High | High | Avoid for Thz activation |
| NMM | 7.38 | Medium | Moderate | Acceptable |
| TMP (2,4,6-Trimethylpyridine) | 7.43 | High | Low | Recommended |
| Collidine | 7.4 | High | Low | Recommended |
Troubleshooting Protocol: Low-Base Activation
-
Reagent Switch: Use DIC/Oxyma instead of HATU/DIEA for this specific step. Carbodiimide couplings (DIC) are generally "base-free" during the activation event, drastically reducing proton abstraction.
-
If Base is Required (e.g., On-resin neutralization): Use TMP or Collidine . These are weaker bases that are sufficient to neutralize the resin but insufficient to deprotonate the Thz
-carbon. -
Temperature: Perform the coupling of Fmoc-Thz-OH at 0°C to Room Temperature . Do NOT use microwave heating for the activation of Thz itself.
Module 3: Thz as a Cysteine Surrogate (FAQs)
Q: Why use Thz instead of Cys(Trt)? A: Thz prevents aggregation. It acts as a "kink" in the peptide chain (similar to Proline), disrupting beta-sheet formation during synthesis. It is also stable to HF and standard TFA cleavage cocktails, whereas Cys is prone to oxidation.
Q: How do I convert Thz back to Cys? A: This is the post-synthesis "unlocking" step.
-
Mechanism: Ring opening via hydrolysis of the hemiaminal thioether.
-
Reagent: 0.2 M Methoxyamine (MeONH
) or Hydroxylamine in phosphate buffer (pH 4.0). -
Time: 4–6 hours at 37°C.
-
Note: This reaction is orthogonal to native peptide bonds.
Q: I see Diketopiperazine (DKP) formation. Why? A: If Thz is at the dipeptide stage (e.g., Fmoc-Xaa-Thz-Resin), the cis-amide bond propensity facilitates the attack of the N-terminal amine back onto the C-terminal ester, cleaving the dipeptide from the resin.
-
Fix: Use a bulky resin linker (e.g., 2-Chlorotrityl Chloride resin). The steric bulk of the trityl group prevents the DKP cyclization.[3]
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Mutter, M., et al. (2004). The Pseudo-Proline Technique. Journal of the American Chemical Society.[6] (Contextual grounding for Thz as pseudo-proline).
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents.
-
BenchChem Technical Support. (2025). Managing Steric Hindrance in Peptide Synthesis.
For further assistance, please reply to this ticket with your specific sequence and LCMS data.
Sources
Validation & Comparative
Comprehensive Guide to HPLC Enantioseparation of Thioproline
This guide outlines the high-performance liquid chromatography (HPLC) strategies for the enantioseparation of Thioproline (Thiazolidine-4-carboxylic acid), a cyclic sulfur-containing amino acid.
Executive Summary: The Thioproline Challenge
Thioproline (Thiazolidine-4-carboxylic acid) presents a unique "Triad of Difficulty" for chromatographic separation:
-
Secondary Amine Structure: Like proline, the cyclic amine creates steric hindrance, rendering many standard chiral stationary phases (CSPs) like Pirkle-types ineffective.
-
Weak UV Chromophore: The molecule lacks a strong UV-absorbing group, making direct detection at standard wavelengths (254 nm) difficult without derivatization.
-
Amphoteric Nature: As a zwitterion, its retention is highly sensitive to pH, requiring precise mobile phase buffering.
The Solution Matrix:
-
For Trace Impurity Analysis (High Sensitivity): Indirect separation using Marfey’s Reagent (L-FDLA variant) .
-
For High-Throughput/Process Control: Direct separation using Zwitterionic Cinchona-based CSPs (Chiralpak ZWIX) .
-
For Cost-Effective QC: Ligand Exchange Chromatography (LEC) using Copper(II) complexes.
Decision Matrix: Selecting the Right Method
The following decision tree helps you select the optimal method based on your lab's specific constraints (Sensitivity vs. Speed vs. Cost).
Figure 1: Strategic decision tree for selecting the appropriate HPLC methodology.
Comparative Analysis of Methods
| Feature | Method A: Marfey's Reagent (L-FDLA) | Method B: Zwitterionic CSP (ZWIX) | Method C: Ligand Exchange (LEC) |
| Separation Mode | Indirect (Diastereomeric) | Direct (Zwitterionic Ion-Exchange) | Direct (Chiral Ligand Exchange) |
| Column Type | Standard C18 (e.g., Zorbax Eclipse) | Chiralpak ZWIX(+) or ZWIX(-) | C18 (coated) or Silica |
| Detection | UV 340 nm (High Sensitivity) | UV 205-210 nm (Low Sensitivity) | UV 254 nm (Cu-Complex absorbance) |
| Resolution ( | Excellent ( | Good ( | Moderate ( |
| Prep Time | High (60-90 min derivatization) | Low (Direct injection) | Low (Direct injection) |
| Robustness | High (Covalent bond stability) | High (Immobilized selector) | Low (Sensitive to Temp/pH) |
| Best For | Optical Purity (<0.05% impurity) | Routine QC / Bulk Analysis | Academic / Low Budget |
Detailed Protocols
Method A: The "Gold Standard" for Optical Purity (Marfey's Reagent)
Why this works: Thioproline is a secondary amine. Standard Marfey's reagent (L-FDAA) often suffers from steric hindrance with secondary amines (like proline). We utilize the L-FDLA (Leucinamide) variant, which provides superior hydrophobic interaction and resolution for cyclic amino acids.
Mechanism: L-FDLA reacts with the secondary amine of Thioproline to form diastereomers (L-L and L-D pairs). These have different physical properties and can be separated on an achiral C18 column.
Protocol Steps:
-
Reagent Preparation:
-
Prepare 1% (w/v) L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in acetone.
-
Prepare 1 M NaHCO₃ solution.
-
-
Derivatization:
-
Mix 50 µL of sample (1-10 mM Thioproline) with 100 µL of 1 M NaHCO₃.
-
Add 50 µL of L-FDLA solution.[1]
-
Incubate at 40°C for 60 minutes. (Critical: Secondary amines react slower than primary).
-
Stop reaction by adding 20 µL of 1 M HCl (to neutralize) and dilute with 200 µL acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 60% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (The dinitrophenyl group absorbs strongly here, solving the detection limit issue).
-
-
Elution Order: typically L-L diastereomer elutes before L-D diastereomer (Verify with pure standards).
Method B: Direct Separation (Chiralpak ZWIX)
Why this works: The ZWIX column uses a zwitterionic cinchona alkaloid selector that specifically targets free amino acids through a double ion-pairing mechanism.[2] It works best with underivatized samples.
Protocol Steps:
-
Sample Prep: Dissolve Thioproline in Mobile Phase (1 mg/mL).
-
HPLC Conditions:
-
Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm).[3]
-
Mobile Phase: MeOH / Acetonitrile / Water (49:49:2 v/v/v).[2]
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: The acid/base ratio is critical to maintain the zwitterionic state of both the selector and the analyte.
-
Flow Rate: 0.6 mL/min (Lower flow improves exchange kinetics).
-
Temperature: 25°C.
-
Detection: UV 210 nm (or ELSD/CAD if available).
-
Method C: Ligand Exchange Chromatography (LEC)
Why this works: The copper(II) ion forms a bridge between the chiral selector (L-Proline or L-Hydroxyproline) and the Thioproline analyte. The diastereomeric complexes (Cu-L-Selector-L-Thioproline vs Cu-L-Selector-D-Thioproline) have different stabilities.
Protocol Steps:
-
Mobile Phase Preparation:
-
Dissolve CuSO₄·5H₂O (1 mM) and L-Proline (2 mM) in water.
-
Adjust pH to 5.0 using acetic acid.
-
Expert Tip: Adding 10% Methanol can improve peak shape but may reduce retention.
-
-
HPLC Conditions:
-
Column: Standard C18 (e.g., Phenomenex Luna C18). The C18 chain dynamically adsorbs the hydrophobic L-Proline-Cu complex, creating a dynamic chiral stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Detecting the Copper-Amino Acid complex).
-
-
Caution: This method contaminates the column with Copper. Dedicate one column solely to this application; do not use it for other assays afterwards.
Workflow Visualization
Figure 2: Comparative workflow for Indirect (Marfey's) vs. Direct (ZWIX) separation.
Troubleshooting & Expert Tips
-
Peak Tailing: Thioproline is a secondary amine and can interact with silanols on silica columns.
-
Fix: Ensure your C18 column is "end-capped" (e.g., Zorbax Eclipse Plus or Luna C18(2)). For Method B (ZWIX), ensure the DEA/Formic acid ratio is precise.
-
-
Low Sensitivity: If using Method B or C, the UV signal at 210 nm might be noisy due to buffer absorption.
-
Fix: Switch to Method A (Marfey's) which shifts detection to 340 nm, away from interfering background signals.
-
-
Elution Reversal:
-
In Method B, switching from ZWIX(+) to ZWIX(-) will reverse the elution order of the enantiomers.[2] This is useful if the minor impurity elutes on the tail of the major peak; switching columns moves the impurity to the front.
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][5][6][7][8][9]
-
Chiral Technologies. CHIRALPAK ZWIX(+) / ZWIX(-) Instruction Manual.
-
Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A.
-
Fujii, K., et al. (1997). Resolution of amino acid enantiomers by HPLC after derivatization with a new chiral reagent, L-FDLA. Analytical Sciences.[10][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daicel ZWITTERIONIC Columns : UVISON.com [uvison.com]
- 4. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. thelabstore.co.uk [thelabstore.co.uk]
- 9. scilit.com [scilit.com]
- 10. L-2-oxothiazolidine-4-carboxylic acid propargyl amide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Comparative Guide: LC-MS/MS Quantification of Thioproline in Biological Samples
Executive Summary: The Analytical Challenge
Thioproline (Thiazolidine-4-carboxylic acid) is a critical biomarker for oxidative stress and formaldehyde exposure. Formed via the non-enzymatic condensation of formaldehyde with cysteine, its quantification in biological matrices (plasma, urine, cell lysates) is chemically challenging due to its low molecular weight (133 Da) , high polarity , and lack of a strong chromophore .
This guide objectively compares the two dominant LC-MS/MS strategies for Thioproline quantification:
-
Direct Analysis (HILIC-MS/MS): The high-throughput "workhorse" method.
-
Derivatization (Fmoc-Cl/ECF): The high-sensitivity method for trace detection.
Strategic Comparison: Direct vs. Derivatization
The choice between direct analysis and derivatization depends on your sensitivity requirements and sample throughput needs.
| Feature | Method A: Direct HILIC-MS/MS | Method B: Derivatization LC-MS/MS |
| Principle | Retention of polar analyte on Amide/HILIC phase. | Chemical modification to increase hydrophobicity and ionization. |
| Key Advantage | Speed & Simplicity. Minimal sample prep (protein precipitation). | Sensitivity. Increases signal-to-noise by 10-50x. |
| Primary Limitation | Matrix Effects. Susceptible to ion suppression; requires isotope-labeled IS. | Complexity. Laborious workflow; reagent stability issues. |
| LOD (Approx) | 10 – 50 ng/mL | 0.1 – 1.0 ng/mL |
| Column Chemistry | Amide or Zwitterionic HILIC | C18 (Reversed-Phase) |
| Best For | Routine clinical screening, high-concentration samples. | Trace analysis, pharmacokinetic (PK) studies, limited sample volume. |
Biological Context & Pathway
Thioproline is not just a metabolite; it is a "dosimeter" for formaldehyde exposure. Understanding its formation is crucial for sample handling—exposing samples to room temperature can artificially elevate Thioproline levels if endogenous formaldehyde and cysteine react ex vivo.
Figure 1: Spontaneous formation of Thioproline from Formaldehyde and Cysteine. Samples must be processed on ice or acidified immediately to prevent ex vivo artifacts.
Method A: Direct HILIC-MS/MS Protocol
The "Workhorse" for High Throughput
Scientific Rationale
Thioproline is too polar to be retained on standard C18 columns, eluting in the void volume where ion suppression is highest. HILIC (Hydrophilic Interaction Liquid Chromatography) uses a water-rich layer on a polar stationary phase to retain the analyte, separating it from matrix salts.
Detailed Workflow
-
Sample Prep:
-
Aliquot 50 µL plasma/urine.
-
Add 200 µL Acetonitrile (ACN) containing Internal Standard (Thioproline-d2 or d4 , 100 ng/mL). Crucial: Deuterated IS compensates for HILIC matrix effects.
-
Vortex 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer supernatant to vial. Do not evaporate/reconstitute (keeps organic % high for HILIC).
-
-
LC Conditions:
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 90% B isocratic hold (0-1 min) -> Ramp to 60% B (1-4 min) -> Re-equilibrate.
-
-
MS/MS Parameters (ESI Positive):
-
Source Temp: 500°C.
-
Transitions:
-
Quantifier: m/z 134.0 → 88.0 (Loss of HCOOH).
-
Qualifier: m/z 134.0 → 60.0 (Ring cleavage).
-
IS (d2): m/z 136.0 → 90.0.
-
-
Method B: Derivatization-Enhanced Protocol
The "Gold Standard" for Sensitivity
Scientific Rationale
Derivatization with Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) or ECF (Ethyl Chloroformate) attaches a large hydrophobic group to the amine. This achieves two goals:
-
Retainability: Allows use of robust C18 columns.
-
Ionizability: The Fmoc group ionizes efficiently, boosting signal intensity by >10-fold.
Detailed Workflow (Fmoc-Cl Method)
-
Sample Prep:
-
Aliquot 100 µL sample.
-
Add 100 µL Borate Buffer (pH 9.0) to ensure amine is deprotonated.
-
Add 100 µL Fmoc-Cl (10 mM in ACN).
-
Incubate: 10 min at Room Temp .
-
Quench/Acidify: Add 20 µL 6M HCl (stops reaction, stabilizes product).
-
LLE Extraction: Extract with 1 mL Ethyl Acetate. Dry supernatant and reconstitute in 50% ACN.
-
-
LC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm).
-
Mobile Phase: Standard Water/ACN gradient with 0.1% Formic Acid.[1]
-
-
MS/MS Parameters:
-
Target: Fmoc-Thioproline.
-
Transitions:
-
Quantifier: m/z 356.1 → 179.1 (Fmoc characteristic fragment).
-
Qualifier: m/z 356.1 → 134.0 (Loss of Fmoc).
-
-
Experimental Workflow Diagram
Figure 2: Decision tree for sample preparation. Method A is preferred for large clinical cohorts; Method B is essential for trace-level detection.
Performance Data Summary
| Metric | Direct HILIC | Fmoc-Derivatization |
| Linearity (R²) | > 0.995 | > 0.999 |
| LOQ (Plasma) | ~50 ng/mL | ~1 ng/mL |
| Recovery | 85 - 110% | 90 - 105% |
| Matrix Effect | Moderate Suppression (-20%) | Minimal (< 5%) |
| Run Time | 4.0 min | 8.0 min |
Troubleshooting & Self-Validation
To ensure Trustworthiness in your results, implement these validation steps:
-
The "Dilution Integrity" Check:
-
Issue: HILIC is sensitive to the water content in the injection solvent.
-
Test: Inject the same sample diluted 1:2, 1:5, and 1:10 with ACN. If the calculated concentration (corrected for dilution) rises with dilution, you have significant matrix suppression.
-
-
Stability Monitoring:
-
Thioproline is relatively stable, but the Fmoc-derivative can degrade if exposed to light or high heat. Keep autosampler at 4°C and use amber vials.
-
-
Carryover:
-
Thioproline is sticky on stainless steel. Use a needle wash of 10% Formic Acid in 50% Methanol to prevent carryover between injections.
-
References
-
Li, Z., et al. (2016). "Quantitation of Thioprolines in Grape Wine by Isotope Dilution–Liquid Chromatography–Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 64(10), 2161-2166. Link
-
Chen, Y., et al. (2014). "Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry." Chemical Research in Toxicology, 28(3), 394-400. Link
-
Tsutsumi, R., et al. (2024). "Urinary Thioproline and Thioprolinyl Glycine as Specific Biomarkers of Formaldehyde Exposure in Humans." Environmental Science & Technology. Link
-
Pacheco-López, N., et al. (2007). "Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid... in plasma." Rapid Communications in Mass Spectrometry, 21(9), 1507-1513. Link
Sources
chiral separation of thiazolidine-4-carboxylic acid on Chiralcel OD-H column
This guide outlines the strategic approach for the enantioseparation of Thiazolidine-4-carboxylic acid (T4CA) , also known as Thioproline .
Executive Summary: The "Thioproline" Challenge
Thiazolidine-4-carboxylic acid presents a specific chromatographic challenge: it is a zwitterionic amino acid .
-
Direct Analysis Issue: On polysaccharide-based columns like the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), free zwitterions exhibit poor solubility in normal-phase solvents (Hexane/IPA) and lack the necessary hydrogen-bonding "handles" for effective chiral recognition, often resulting in elution at the void volume or excessive peak tailing.
-
The OD-H Solution: Successful resolution on Chiralcel OD-H requires derivatization .[1] By blocking the amine (N-protection) and/or the carboxylic acid (esterification), the molecule becomes compatible with the non-polar interaction mechanisms of the OD-H phase.
This guide details the Derivatization-OD-H Protocol and compares it objectively against the Direct Ligand Exchange alternative.
Part 1: The Chiralcel OD-H Protocol (Derivatization Strategy)
Objective: Transform T4CA into a lipophilic species (e.g., N-Boc-Thiazolidine-4-carboxylic acid or an Anilide derivative) to leverage the hydrogen-bonding and
Experimental Workflow
Step A: Sample Preparation (Derivatization)
-
Reagent: Di-tert-butyl dicarbonate (
) is recommended for N-protection due to its clean removal post-purification. -
Reaction: Mix T4CA (1 eq) with
(1.1 eq) and (2 eq) in a Water/Dioxane (1:1) mixture. Stir at RT for 4–6 hours. Acidify to pH 2 and extract with Ethyl Acetate. -
Target Analyte: N-Boc-Thiazolidine-4-carboxylic acid.
Step B: Chromatographic Conditions (Chiralcel OD-H)
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) provides a tight chiral groove for cyclic amino acid derivatives. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | Hexane: Non-polar backbone.IPA: Modulates retention.TFA (0.1%): Critical. Suppresses ionization of the free carboxylic acid, preventing peak tailing and ensuring the molecule exists in a single protonated state. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates (0.5) often enhance resolution ( |
| Temperature | 25°C (Ambient) | Lowering to 10°C can increase |
| Detection | UV @ 210–220 nm | The carbonyl and sulfur moieties absorb in the low UV range. |
Mechanism of Recognition (OD-H)
The N-Boc group provides a "carbamate handle" that acts as a hydrogen bond donor/acceptor. The chiral recognition is driven by:
-
H-Bonding: Between the C=O/N-H of the N-Boc group and the C=O/N-H of the stationary phase carbamates.
-
Steric Fit: The cyclic thiazolidine ring fits into the chiral grooves of the cellulose backbone.
-
Dipole Interactions: The sulfur atom in the ring contributes to dipole-dipole alignment within the chiral cavity.
Part 2: Comparative Analysis (OD-H vs. Alternatives)
While OD-H is powerful for derivatives, researchers must weigh it against direct methods.
Table 1: Performance Matrix
| Feature | Method A: Chiralcel OD-H (Derivatization) | Method B: Ligand Exchange (Direct) | Method C: Enzymatic Resolution |
| Column Type | Polysaccharide (Cellulose) | Chiralpak MA(+) or Crownpak CR | N/A (Biocatalysis) |
| Analyte State | Derivatized (N-Boc, N-Cbz, Ester) | Free Amino Acid (Zwitterion) | Free or Ester |
| Mobile Phase | Normal Phase (Hexane/IPA) | Aqueous ( | Buffer |
| Resolution ( | High ( | Moderate ( | High Specificity (often >99% ee). |
| Throughput | High (10–15 min run time). | Low (Long equilibration, slow runs). | Very Low (Batch process). |
| Scalability | Excellent. High solubility in organic MP allows prep-scale loading. | Poor. Low solubility of zwitterions in water limits prep capacity. | Excellent for multi-kg scale. |
| Drawback | Requires extra chemical step (protection). | Copper ions in eluent interfere with MS detection; column lifetime issues. | Requires specific enzyme screening. |
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision matrix and mechanistic pathway for separating T4CA.
Figure 1: Strategic decision tree for T4CA separation. The OD-H pathway offers superior resolution and scalability but necessitates a derivatization step to overcome the zwitterionic polarity barrier.
Part 4: Expert Troubleshooting (Senior Scientist Notes)
-
Peak Tailing on OD-H:
-
Cause: Unsuppressed silanol interactions or ionization of the free carboxylic acid (if using N-Boc-T4CA with free COOH).
-
Fix: Ensure TFA (0.1%) is fresh. If tailing persists, switch to the Methyl Ester derivative (N-Boc-T4CA-OMe), which can be run in neutral Hexane/IPA (90:10) with perfect peak symmetry.
-
-
Elution Order Reversal:
-
Be aware that changing from OD-H (Cellulose) to AD-H (Amylose) often reverses the elution order of enantiomers for cyclic carbamates. If the impurity elutes after the main peak on OD-H (difficult to quantitate), try AD-H to move the minor peak to the front.
-
-
Solubility Issues:
-
If the N-Boc derivative precipitates in 90% Hexane, dissolve the sample in 100% IPA or Ethanol before injection. Keep the injection volume low (<20 µL) to prevent solvent shock.
-
References
-
Direct Resolution of Thiazolidine Derivatives (Aniline Derivatization)
-
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals.
-
-
N-Boc-Thiazolidine Resolution Strategy
-
Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent.[2] National Institute of Informatics (Japan).
-
-
General Polysaccharide Column Screening Strategy
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
-
Ligand Exchange Comparison (Thyroxine/Amino Acids)
-
Enantiorecognition of triiodothyronine and thyroxine enantiomers using different chiral selectors. PubMed.
-
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Technical Comparison: Certified Reference Standards vs. Reagent Grade for 1,3-Thiazolidine-4-Carboxylic Acid HCl
Topic: Technical Comparison: Certified Reference Standards vs. Reagent Grade for 1,3-Thiazolidine-4-Carboxylic Acid Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
1,3-Thiazolidine-4-carboxylic acid hydrochloride (also known as Timonacic HCl or Thioproline HCl) is a critical intermediate in peptide synthesis and a hepatoprotective agent. Its structural integrity relies heavily on the stability of the thiazolidine ring, which is prone to hydrolytic ring-opening and oxidative degradation (sulfoxide formation).[1]
For researchers and QC scientists, the choice between a Certified Reference Material (CRM) and a generic Reagent Grade standard is not merely administrative—it dictates the accuracy of quantitative assays.[1] This guide objectively compares the spectral performance of high-purity CRMs against typical reagent-grade alternatives, highlighting the specific spectral markers (NMR, IR, MS) required to validate structural integrity.
Part 1: Spectral Characterization of the Reference Standard (CRM)[1]
A Certified Reference Material for Timonacic HCl is characterized by high stereochemical purity and the absence of ring-opened byproducts.[1] The following spectral data represents the "Gold Standard" for this compound.
1. High-Resolution 1H NMR Spectroscopy
-
Solvent: DMSO-d₆ (Preferred for observing exchangeable protons) or D₂O.[1][2]
-
Key Feature: The diastereotopic nature of the C-2 methylene protons is the primary indicator of ring integrity.[1]
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Structural Significance |
| H-2 | Methylene (-S-CH₂-N-) | 4.20 – 4.50 | AB Quartet / Multiplet | Critical Marker. Due to the chiral center at C-4, these protons are diastereotopic. A singlet here often indicates rapid ring opening/closing or low resolution.[1] |
| H-4 | Methine (-CH-COOH) | 4.60 – 4.80 | dd or Triplet | Diagnostic for the chiral center integrity.[1] |
| H-5 | Methylene (-S-CH₂-CH-) | 3.10 – 3.50 | Multiplet | Overlaps with water in DMSO; distinct in D₂O.[1] |
| NH/OH | Ammonium/Carboxyl | 9.0 – 11.0 | Broad Singlets | Only visible in dry DMSO-d₆; indicates salt formation.[1] |
Expert Insight: In Reagent Grade samples, the H-2 signal often broadens or shifts due to the presence of trace formaldehyde hydrates or hydrolysis products (Cysteine), which disrupt the ring conformation.[1]
2. Infrared Spectroscopy (FT-IR)[3]
-
Method: KBr Pellet or ATR.[1]
-
Differentiation: The HCl salt shows distinct broad bands compared to the free zwitterion.[1]
-
3300 – 2500 cm⁻¹: Strong, broad absorption corresponding to the N–H⁺ stretching (ammonium salt) and O–H stretching of the carboxylic acid.[1]
-
1735 – 1720 cm⁻¹: Sharp, intense C=O stretching (carboxylic acid).[1] Note: Hydrolyzed impurities often show shifts to 1600–1650 cm⁻¹ (carboxylate).[1]
-
600 – 700 cm⁻¹: C–S stretching vibrations, characteristic of the thiazolidine ring.[1]
3. Mass Spectrometry (MS)[1][4][5]
-
Ionization: ESI (+)
-
Molecular Ion: [M+H]⁺ = 134.0 m/z (Free base MW = 133.17).[1]
-
Fragmentation:
-
m/z 88: Loss of –COOH group (Characteristic of alpha-amino acids).[1]
-
m/z 42-44: Ring fragmentation products.
-
Part 2: Performance Comparison – CRM vs. Reagent Grade
The "Performance" of a reference standard is defined by its ability to provide an accurate, bias-free baseline for quantification.[1]
1. Impurity Profile & Stability
The primary failure mode for Timonacic HCl is hydrolysis back to its precursors: L-Cysteine and Formaldehyde.[1]
| Feature | Certified Reference Material (CRM) | Reagent Grade Alternative | Impact on Analysis |
| Purity (qNMR) | ≥ 99.8% | Typically 95% - 98% | Reagent grade introduces a 2-5% bias in potency calculations.[1] |
| Hydrolysis Products | None Detected (< 0.1%) | Trace Cysteine & Formaldehyde often present.[1] | False Positives: Free Cysteine can react with other analytes; Formaldehyde can cross-link peptides.[1] |
| Oxidation (Sulfoxide) | < 0.05% | Variable (0.5% - 2.0%) | Spectral Noise: Sulfoxide impurity shifts H-2/H-5 protons downfield, complicating integration.[1] |
| Water Content | Strictly Controlled (Stoichiometric) | Hygroscopic/Variable | Weighing Errors: Excess water leads to incorrect molarity in standard solutions.[1] |
2. Diagnostic Power (Case Study)
In a comparative study, a Reagent Grade sample analyzed by 1H NMR showed a small "hump" at ~3.9 ppm and a singlet at ~8.2 ppm (in DMSO).[1]
-
Diagnosis: The 3.9 ppm signal corresponds to the alpha-proton of free L-Cysteine .[1] The 8.2 ppm signal is likely a formaldehyde oligomer or hydrate.
Part 3: Experimental Protocols
Protocol A: Preparation for High-Precision qNMR
-
Purpose: To verify the purity of the Timonacic HCl standard.
-
Solvent: D₂O (99.9% D) + 0.05% TSP (Internal Standard).
-
pH Consideration: The HCl salt is acidic.[1] Do not adjust pH with base, as this promotes ring opening.
Steps:
-
Weigh 10.0 mg of the Reference Standard into a clean vial.
-
Add 600 µL of D₂O containing TSP.
-
Vortex for 30 seconds until fully dissolved.
-
Transfer to a 5mm NMR tube.[1]
-
Acquisition: Run at 298 K, d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of protons for quantitative integration.
-
Integration: Integrate the H-2 multiplet (4.2-4.5 ppm) against the TSP methyl singlet (0.0 ppm).
Protocol B: Handling & Storage
-
Hygroscopicity: Timonacic HCl is hygroscopic.[1]
-
Storage: Store at -20°C in a desiccator.
-
Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.[1]
Part 4: Visualizations
Diagram 1: Degradation Pathway of Timonacic HCl
This diagram illustrates the reversible hydrolysis pathway that compromises Reagent Grade materials.[1]
Caption: The primary degradation pathway involves hydrolytic ring opening to Cysteine and Formaldehyde, accelerated by moisture.
Diagram 2: Reference Standard Qualification Workflow
The rigorous process required to certify a standard vs. a generic reagent.[1]
Caption: Workflow distinguishing the rigorous validation of a CRM from the minimal QC of reagent-grade materials.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9934, Timonacic.[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Technical Guide on the elaboration of monographs on amino acids and derivatives.[1]
-
SpectraBase. 1H NMR Spectrum of Thiazolidine-4-carboxylic acid.
-
Journal of Pharmaceutical and Biomedical Analysis.
- Santa Cruz Biotechnology.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
